molecular formula C5H6BrNS B1278221 2-Bromo-4,5-dimethylthiazole CAS No. 29947-24-8

2-Bromo-4,5-dimethylthiazole

Cat. No.: B1278221
CAS No.: 29947-24-8
M. Wt: 192.08 g/mol
InChI Key: SOFNZMRISCENSZ-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethylthiazole is a useful research compound. Its molecular formula is C5H6BrNS and its molecular weight is 192.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c1-3-4(2)8-5(6)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFNZMRISCENSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433114
Record name 2-Bromo-4,5-dimethylthiazole
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Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29947-24-8
Record name 2-Bromo-4,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,5-dimethylthiazole
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dimethylthiazole is a substituted thiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Thiazole rings are key structural motifs in numerous biologically active compounds, including pharmaceuticals like the antibiotic Penicillin and the anticancer agent Tiazofurin. The introduction of a bromine atom and methyl groups onto the thiazole core provides valuable handles for further chemical modification, making this compound a versatile building block in the synthesis of more complex molecules. This document provides a comprehensive overview of its known physicochemical properties, supported by detailed experimental protocols for their determination.

Physicochemical Properties

PropertyValueReference
CAS Number 29947-24-8[1]
Molecular Formula C₅H₆BrNS[1]
Molecular Weight 192.08 g/mol [1]
Physical Form Data not available
Melting Point Data not available (Isomer 5-Bromo-2,4-dimethyl-1,3-thiazole: 153-155 °C)[2]
Boiling Point Data not available (Isomer 5-Bromo-2,4-dimethyl-1,3-thiazole: 188-190 °C at 745 Torr)[2]
Density Data not available (Predicted for isomer 5-Bromo-2,4-dimethyl-1,3-thiazole: 1.589 ± 0.06 g/cm³)[2]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.[3] Low solubility is expected in non-polar solvents.[3]
Storage Temperature -20°C[1]

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. It serves as a crucial indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range represents the melting point of the sample.[6][7] For accurate results, the determination should be repeated with fresh samples until consistent values are obtained.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8]

Methodology (Micro Scale):

  • Sample Preparation: A small volume (less than 0.5 mL) of the liquid is placed in a small test tube or vial.[9]

  • Capillary Inversion: A melting point capillary tube is sealed at one end and placed, open-end down, into the liquid sample.[8][9]

  • Apparatus Setup: The sample tube is attached to a thermometer and heated in a Thiele tube or similar apparatus.[9][10]

  • Heating and Observation: The sample is heated until a continuous and rapid stream of bubbles emerges from the inverted capillary tube.[8][9] The heat is then removed.

  • Data Recording: The temperature is recorded at the exact moment the bubbling stops and the liquid begins to be drawn back into the capillary tube. This temperature is the boiling point of the liquid.[8][9] The atmospheric pressure should also be recorded.[9]

Density Measurement

Density is the mass of a substance per unit of volume (typically g/mL or g/cm³ for chemical compounds).[11][12]

Methodology (Liquid Compound by Volumetric Flask):

  • Initial Mass: An empty, clean, and dry volumetric flask of a known volume (e.g., 1.00 mL) is weighed accurately on an analytical balance.[11]

  • Sample Addition: The compound, if liquid, is carefully added to the flask up to the calibration mark.

  • Final Mass: The flask containing the compound is weighed again.

  • Calculation: The mass of the compound is determined by subtracting the initial mass of the empty flask from the final mass. The density is then calculated by dividing the mass of the compound by the known volume of the flask.[11][12]

Methodology (Solid Compound by Liquid Displacement):

  • Initial Volume: A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.

  • Sample Addition: A known mass of the solid compound is carefully added to the graduated cylinder, ensuring it is fully submerged.

  • Final Volume: The new volume in the graduated cylinder is recorded.

  • Calculation: The volume of the solid is the difference between the final and initial volume readings. The density is calculated by dividing the mass of the solid by its determined volume.[12]

Solubility Determination

Solubility is a qualitative measure of the ability of a solid, liquid, or gaseous solute to dissolve in a solvent to form a homogeneous solution.

Methodology (Qualitative):

  • Sample and Solvent: A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[13]

  • Solvent Addition: A measured volume of the chosen solvent (e.g., 0.75 mL of water, ethanol, DMSO, etc.) is added in small portions.[13]

  • Observation: After each addition, the test tube is vigorously shaken.[13][14] The compound is considered soluble if it completely dissolves to form a clear solution.

  • Classification: The solubility can be classified as very soluble, soluble, or insoluble based on the amount of solvent required to dissolve the sample.[13] For water-insoluble compounds, further tests with aqueous acid (5% HCl) and base (5% NaOH, 5% NaHCO₃) can be performed to identify acidic or basic functional groups.[15][16]

Visualizations

General Synthetic Workflow for Brominated Thiazoles

As this compound is primarily a synthetic building block, no specific biological signaling pathways are associated with it in the literature. The following diagram illustrates a generalized synthetic workflow for producing brominated thiazole derivatives, which could be adapted for the synthesis of the title compound. This process often involves the formation of a thiazole ring followed by a regioselective bromination step.[17][18][19][20]

G Start Starting Materials (e.g., Thioamide and α-Haloketone) Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Reaction Thiazole Substituted Thiazole Intermediate Hantzsch->Thiazole Formation Bromination Regioselective Bromination (e.g., with NBS or CuBr2) Thiazole->Bromination Reaction Crude Crude Brominated Product Bromination->Crude Formation Purification Purification (e.g., Column Chromatography, Recrystallization) Crude->Purification Processing Final Pure this compound Purification->Final Isolation

A generalized workflow for the synthesis of brominated thiazoles.

References

An In-depth Technical Guide to 2-Bromo-4,5-dimethylthiazole (CAS: 29947-24-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethylthiazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its physicochemical properties, outlines a probable synthetic route based on the well-established Hantzsch thiazole synthesis, and discusses its potential applications in drug discovery by drawing parallels with structurally related thiazole derivatives. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates existing knowledge on related structures to provide a foundational resource for researchers.

Chemical and Physical Properties

This compound is a halogenated thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, and it serves as a scaffold in numerous biologically active compounds. The presence of a bromine atom provides a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 29947-24-8N/A
Molecular Formula C₅H₆BrNSN/A
Molecular Weight 192.08 g/mol N/A
Appearance Not specified (likely a liquid or low-melting solid)N/A
Boiling Point Not specifiedN/A
Melting Point Not specifiedN/A
Density Not specifiedN/A
Solubility Expected to be soluble in common organic solventsN/A

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The most probable synthetic route to this compound involves the reaction of 3-bromo-2-butanone with thioacetamide .

Hantzsch Synthesis cluster_reactants Reactants cluster_product Product 3-bromo-2-butanone 3-Bromo-2-butanone Reaction Hantzsch Thiazole Synthesis 3-bromo-2-butanone->Reaction Thioacetamide Thioacetamide Thioacetamide->Reaction This compound This compound Reaction->this compound Condensation & Cyclization

Figure 1: Proposed Hantzsch synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the Hantzsch thiazole synthesis and has not been experimentally validated for this specific compound.

Step 1: Synthesis of 3-Bromo-2-butanone (CAS: 814-75-5)

3-Bromo-2-butanone is a key intermediate.[1] It can be synthesized by the bromination of 2-butanone.

  • Materials: 2-butanone, Bromine, Acetic acid.

  • Procedure:

    • In a flask equipped with a dropping funnel and a stirrer, dissolve 2-butanone in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in acetic acid dropwise with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-bromo-2-butanone.

    • Purify the product by vacuum distillation.

Step 2: Synthesis of this compound

  • Materials: 3-bromo-2-butanone, Thioacetamide, Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.1 equivalents) in ethanol.

    • To this solution, add 3-bromo-2-butanone (1 equivalent).

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).

    • The product may precipitate out of the solution. If not, extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Two singlets in the aliphatic region (around 2.2-2.5 ppm) corresponding to the two methyl groups attached to the thiazole ring.
¹³C NMR - Signals for the two methyl carbons. - Signals for the quaternary carbons of the thiazole ring, including the carbon bearing the bromine atom.
Mass Spec. - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
IR Spec. - C-H stretching vibrations of the methyl groups. - C=N and C=C stretching vibrations characteristic of the thiazole ring. - C-Br stretching vibration.

Potential Applications in Drug Development

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of clinically used drugs with diverse therapeutic applications. These include anticancer, antibacterial, antifungal, and anti-inflammatory agents. The bromine atom on the this compound scaffold serves as a versatile synthetic handle for the introduction of various functional groups through cross-coupling reactions, allowing for the generation of libraries of novel compounds for biological screening.

Potential Signaling Pathway Involvement

Thiazole derivatives have been shown to interact with a variety of biological targets and signaling pathways. While the specific targets of this compound are unknown, related compounds have been implicated in the modulation of several key pathways.

Signaling_Pathways cluster_pathways Potential Target Pathways cluster_outcomes Therapeutic Outcomes Thiazole_Derivatives Thiazole Derivatives Kinase_Signaling Kinase Signaling (e.g., EGFR, VEGFR) Thiazole_Derivatives->Kinase_Signaling Inhibition Inflammatory_Pathways Inflammatory Pathways (e.g., NF-κB) Thiazole_Derivatives->Inflammatory_Pathways Modulation Microbial_Targets Microbial Targets (e.g., Enzymes, Cell Wall Synthesis) Thiazole_Derivatives->Microbial_Targets Inhibition Anticancer Anticancer Activity Kinase_Signaling->Anticancer Anti_inflammatory Anti-inflammatory Activity Inflammatory_Pathways->Anti_inflammatory Antimicrobial Antimicrobial Activity Microbial_Targets->Antimicrobial

Figure 2: Potential signaling pathways targeted by thiazole derivatives.

Experimental Workflow for Biological Evaluation

For researchers interested in exploring the biological activities of this compound, a general workflow for initial screening is proposed.

Experimental_Workflow Start This compound Library_Synthesis Library Synthesis via Cross-Coupling Reactions Start->Library_Synthesis Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Library_Synthesis->Cell_Based_Assays Target_Based_Assays Target-Based Assays (e.g., Kinase Inhibition) Cell_Based_Assays->Target_Based_Assays Lead_Identification Lead Compound Identification Target_Based_Assays->Lead_Identification Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Hit-to-Lead Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Figure 3: General workflow for the biological evaluation of this compound derivatives.

Conclusion

This compound represents a valuable, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data for this molecule is scarce, this guide provides a solid foundation for researchers by outlining its properties, proposing a viable synthetic route, and highlighting its potential in drug discovery based on the rich chemistry and biology of the thiazole scaffold. Further research is warranted to synthesize and characterize this compound and to explore the biological activities of its derivatives.

References

Synthesis of 2-Bromo-4,5-dimethylthiazole from 3-Bromo-2-butanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust two-step synthetic route to obtain 2-bromo-4,5-dimethylthiazole, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the well-established Hantzsch thiazole synthesis, reacting 3-bromo-2-butanone with thiourea to yield the intermediate, 2-amino-4,5-dimethylthiazole. This intermediate is subsequently converted to the final product via a Sandmeyer-type bromination. This guide presents detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate the successful execution of this synthesis in a laboratory setting.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from 3-bromo-2-butanone is efficiently achieved through a two-step process:

  • Hantzsch Thiazole Synthesis: This initial step involves the cyclocondensation of an α-haloketone (3-bromo-2-butanone) with a thioamide (thiourea). This reaction, first described by Arthur Hantzsch in 1887, is a cornerstone of thiazole synthesis.[1] The reaction proceeds to form the stable, aromatic 2-amino-4,5-dimethylthiazole.

  • Sandmeyer-Type Bromination: To introduce the bromine atom at the 2-position, the amino group of the intermediate is diazotized and subsequently displaced by a bromide ion. This transformation is a variation of the classic Sandmeyer reaction, a powerful method for the conversion of aromatic amines to aryl halides.[2][3][4]

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,5-dimethylthiazole

This procedure is adapted from the well-established Hantzsch synthesis of 2-amino-4-methylthiazole.[5]

Materials:

  • 3-Bromo-2-butanone

  • Thiourea

  • Ethanol

  • Sodium hydroxide (solid)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend thiourea (1.0 equivalent) in ethanol.

  • To the stirred suspension, add 3-bromo-2-butanone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add solid sodium hydroxide to the stirred mixture until the solution is basic. This will neutralize the hydrobromide salt of the product and facilitate its extraction.

  • Extract the product into diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-amino-4,5-dimethylthiazole.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data for Step 1:

ParameterExpected Value
Yield 70-85%
Appearance Crystalline solid
Purity (by NMR/LC-MS) >95% after purification
Step 2: Synthesis of this compound

This protocol is based on the Sandmeyer-type bromination of 2-aminothiazole derivatives.[6][7]

Materials:

  • 2-Amino-4,5-dimethylthiazole

  • Copper(I) bromide (CuBr)

  • n-Butyl nitrite

  • Acetonitrile

  • Ethyl acetate

  • Aqueous ammonia solution (0.1 M)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4,5-dimethylthiazole (1.0 equivalent) and copper(I) bromide (1.5 equivalents) in acetonitrile.

  • To the stirred solution, add n-butyl nitrite (1.5 equivalents) at room temperature.

  • Heat the reaction mixture to 60 °C and maintain this temperature for 15-30 minutes. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a 0.1 M aqueous ammonia solution to remove copper salts.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate).

Quantitative Data for Step 2:

ParameterExpected Value
Yield 80-95%
Appearance Oil or low-melting solid
Purity (by NMR/GC-MS) >98% after purification
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~2.3 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~12.0 (CH₃), ~14.0 (CH₃), ~115.0 (C4), ~140.0 (C2), ~150.0 (C5)
Mass Spec (EI-MS) m/z: [M]⁺ and [M+2]⁺ isotopic pattern characteristic of a monobrominated compound.

Mechanistic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the overall experimental workflow.

Hantzsch_Synthesis Thiourea Thiourea Intermediate1 Thiouronium Salt Intermediate Thiourea->Intermediate1 Nucleophilic attack BromoButanone 3-Bromo-2-butanone BromoButanone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product1 2-Amino-4,5-dimethylthiazole Intermediate2->Product1 Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Sandmeyer_Bromination AminoThiazole 2-Amino-4,5- dimethylthiazole DiazoniumSalt Thiazole Diazonium Salt AminoThiazole->DiazoniumSalt Diazotization ButylNitrite n-Butyl Nitrite ButylNitrite->DiazoniumSalt Product2 2-Bromo-4,5- dimethylthiazole DiazoniumSalt->Product2 Displacement with Br⁻ CuBr Copper(I) Bromide CuBr->Product2 Catalyst

Caption: Mechanism of the Sandmeyer-Type Bromination.

Experimental_Workflow cluster_step1 Step 1: Hantzsch Synthesis cluster_step2 Step 2: Sandmeyer Bromination Start1 3-Bromo-2-butanone + Thiourea Reaction1 Reflux in Ethanol Start1->Reaction1 Workup1 Basification & Extraction Reaction1->Workup1 Purification1 Recrystallization/ Chromatography Workup1->Purification1 Intermediate 2-Amino-4,5-dimethylthiazole Purification1->Intermediate Reaction2 Diazotization with n-Butyl Nitrite & CuBr in Acetonitrile Intermediate->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Overall Experimental Workflow for the Synthesis.

Safety Considerations

  • 3-Bromo-2-butanone is a lachrymator and should be handled in a well-ventilated fume hood.

  • Thiourea is a suspected carcinogen; appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn.

  • n-Butyl nitrite is flammable and should be handled with care, away from ignition sources.

  • Standard laboratory safety practices should be followed throughout the synthesis, including the use of safety glasses.

Conclusion

The synthetic route detailed in this guide provides a reliable and high-yielding pathway to this compound from readily available starting materials. The Hantzsch thiazole synthesis and the subsequent Sandmeyer-type bromination are robust reactions that can be readily implemented in a standard organic chemistry laboratory. The provided protocols, quantitative data, and mechanistic diagrams offer a comprehensive resource for researchers and professionals engaged in the synthesis of novel thiazole-based compounds for various applications.

References

"2-Bromo-4,5-dimethylthiazole" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 2-Bromo-4,5-dimethylthiazole, a heterocyclic organic compound. The information presented herein is intended to support researchers and professionals in various scientific disciplines, including medicinal chemistry, materials science, and synthetic organic chemistry.

Core Molecular Data

The essential molecular identifiers and properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and computational modeling.

ParameterValueReference
Molecular Formula C5H6BrNS[1]
Molecular Weight 192.08 g/mol [1]
CAS Number 29947-24-8[1]

Experimental Protocols and Biological Activity

Structural Representation

The logical relationship between the compound's name and its constituent chemical moieties can be visualized as follows. This diagram illustrates the key functional groups that comprise the this compound molecule.

molecular_structure Structural Components of this compound A This compound B Thiazole Ring A->B base structure C Bromo Group (at position 2) A->C substituent D Methyl Group (at position 4) A->D substituent E Methyl Group (at position 5) A->E substituent

Caption: Logical breakdown of this compound's nomenclature.

References

Solubility Profile of 2-Bromo-4,5-dimethylthiazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-4,5-dimethylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This document compiles available solubility data, presents detailed experimental protocols for solubility determination and synthesis, and includes visual workflows to aid in laboratory procedures.

Quantitative Solubility Data

For comparison, the solubility of other brominated thiazole derivatives is summarized in the table below. It is important to note that these are not direct solubility values for this compound and should be used as a general guide.

CompoundSolventSolubility
(2-bromo-4-methylthiazol-5-yl)methanolMethanolModerately Soluble
(2-bromo-4-methylthiazol-5-yl)methanolEthyl AcetateModerately Soluble
5-Bromo-2-thiazolecarboxaldehydeOrganic SolventsSoluble
2-bromo-5-nitro-thiazoleDMSOLikely Soluble
2-bromo-5-nitro-thiazoleDMFLikely Soluble

Experimental Protocols

Given the lack of specific quantitative data, researchers will likely need to determine the solubility of this compound experimentally. The following protocols provide standardized methods for such determinations, as well as for the synthesis of related compounds.

Protocol for Determining Solubility of an Organic Compound

This protocol outlines a general procedure for determining the solubility of a compound like this compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane, ethyl acetate, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, NMR)

Procedure:

  • Preparation of Saturated Solutions (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a test tube or vial. The excess solid should be clearly visible.

    • Seal the container to prevent solvent evaporation.

    • Agitate the mixture using a vortex mixer for a short period to ensure good initial mixing.

    • Place the container in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C) to reach equilibrium. The time to reach equilibrium can vary and may take 24 hours or longer.

    • After the equilibration period, allow the undissolved solid to settle.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter to remove any undissolved particles.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution from the analytical data, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Synthesis of Substituted Thiazoles: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a common and versatile method for preparing thiazole derivatives.[3][4][5][6] The following is a representative protocol for the synthesis of 2-amino-4-phenylthiazole, which can be adapted for other substituted thiazoles.[3][7]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium carbonate (Na₂CO₃) solution

  • 20 mL scintillation vial or round-bottom flask

  • Stir bar and hot plate

  • Buchner funnel and side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

  • Add methanol (5 mL) and a stir bar.[3]

  • Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 100°C setting) for 30 minutes.[3]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[3]

  • Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[3]

  • Collect the precipitated product by vacuum filtration using a Buchner funnel.[3]

  • Wash the filter cake with water.[3]

  • Dry the collected solid to obtain the desired thiazole product.[3]

Bromination of Thiazoles

Bromination is a key reaction for functionalizing the thiazole ring. The position of bromination is influenced by the existing substituents on the ring. The following is a general procedure for the bromination of a thiazole derivative.

Materials:

  • Thiazole derivative

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Appropriate solvent (e.g., acetic acid, chloroform)

  • Ice bath

  • Sodium bicarbonate or sodium carbonate solution for neutralization

Procedure:

  • Dissolve the thiazole derivative (1 equivalent) in a suitable solvent (e.g., acetic acid) in a reaction flask.[8]

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 to 1.1 equivalents) in the same solvent to the cooled reaction mixture with stirring. The temperature should be maintained at a low level during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature or as required, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice water.

  • Neutralize the solution with a base, such as sodium bicarbonate, until the pH is neutral or slightly basic.

  • The brominated product may precipitate out and can be collected by filtration. If the product is soluble in the aqueous layer, it can be extracted with an organic solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key experimental workflows and reaction pathways relevant to the study of this compound.

G General Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_calc Calculation start Add excess this compound to solvent equilibrate Equilibrate at constant temperature (e.g., 24h) start->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC/UV-Vis/NMR dilute->analyze calculate Calculate concentration from calibration curve analyze->calculate result Express solubility (g/100mL or mol/L) calculate->result

Caption: Workflow for determining the solubility of this compound.

G Hantzsch Thiazole Synthesis Pathway reagents α-Haloketone + Thioamide cyclization Cyclocondensation reagents->cyclization solvent Solvent (e.g., Ethanol) solvent->cyclization heat Heat/Reflux heat->cyclization neutralization Neutralization (e.g., NaHCO3) cyclization->neutralization product Substituted Thiazole neutralization->product

Caption: The Hantzsch synthesis pathway for thiazole derivatives.

G Bromination of a Thiazole Derivative start_material Thiazole Derivative reaction Reaction at low temperature start_material->reaction brominating_agent Brominating Agent (Br2 or NBS) brominating_agent->reaction solvent Solvent (e.g., Acetic Acid) solvent->reaction workup Aqueous Workup & Neutralization reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification final_product Brominated Thiazole purification->final_product

Caption: A typical workflow for the bromination of a thiazole.

References

"2-Bromo-4,5-dimethylthiazole" safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Safe Handling of 2-Bromo-4,5-dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No: 29947-24-8). Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this guide incorporates safety protocols and hazard information from structurally related bromothiazole derivatives to ensure a thorough and prudent approach to its handling in a laboratory setting.

Hazard Identification and Classification

While a specific GHS classification for this compound is not widely published, data from analogous brominated thiazoles indicate that it should be handled as a hazardous substance. The primary hazards associated with similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Some related compounds are also suspected of causing genetic defects.

GHS Hazard Statements for Related Bromothiazoles:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H341: Suspected of causing genetic defects (classification for a related compound).

Precautionary Statements (P-Statements): A comprehensive set of precautionary statements should be followed to minimize risk.

  • Prevention: P201, P202, P261, P264, P271, P280

  • Response: P302+P352, P304+P340+P312, P305+P351+P338, P308+P313

  • Storage: P403+P233, P405

  • Disposal: P501

Quantitative Data Summary

Quantitative toxicological and extensive physical property data for this compound are not thoroughly investigated or publicly available. The tables below summarize the available information for the target compound and a related substance for reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 29947-24-8[2]
Molecular Formula C5H6BrNS[2]
Molecular Weight 192.08 g/mol [2]

Table 2: Hazard Classifications for Structurally Similar Bromothiazoles

Hazard ClassCategoryCompound Reference
Acute Toxicity, Oral Category 42-Bromo-4-methylthiazole
Skin Corrosion/Irritation Category 22-Bromothiazole[1]
Serious Eye Damage/Irritation Category 1 / 22-Bromo-4-methylthiazole / 2-Bromothiazole[1]
Specific Target Organ Toxicity (Single Exposure) Category 32-Bromothiazole[1]

Note: This data is for related compounds and should be used as a precautionary reference.

Experimental and Handling Protocols

Specific experimental protocols for determining the toxicological properties of this compound are not detailed in standard safety data sheets. The handling procedures outlined below are derived from best practices for managing hazardous chemicals in a laboratory setting and the specific precautions listed for related bromothiazoles.

3.1. Engineering Controls

  • Work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4][5]

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles and/or a face shield that conform to EN166 (EU) or NIOSH (US) standards.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[3] Always inspect gloves for integrity before use. A flame-retardant lab coat or protective clothing is mandatory to prevent skin contact.[3]

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosol generation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[3]

3.3. Safe Handling Workflow The following workflow outlines the critical steps for safely handling this compound from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response A Review SDS and Assess Risks B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work Inside Chemical Fume Hood C->D Begin Work E Avoid Inhalation of Dust/Vapors D->E F Prevent Skin and Eye Contact E->F G Keep Container Tightly Closed F->G H Decontaminate Work Area G->H Complete Work I Remove PPE and Wash Hands Thoroughly H->I J Segregate Waste into Labeled Hazardous Container I->J K Store in a Cool, Dry, Well-Ventilated Area J->K L Spill N Evacuate & Ventilate L->N O Contain with Inert Absorbent Material L->O M Exposure P Skin: Wash with Soap & Water M->P Q Eyes: Rinse with Water for 15+ min M->Q R Inhalation: Move to Fresh Air M->R

Caption: Safe Handling Workflow for this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

4.1. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, call a POISON CENTER or doctor.[7]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[8] If skin irritation occurs, seek medical advice.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[6]

  • If Swallowed: Rinse mouth.[7] Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6]

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[9]

  • Hazardous Combustion Products: Decomposition under fire conditions may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.[4]

  • Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9]

4.3. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area.[7] Ensure adequate ventilation. Avoid breathing dust or vapors and prevent contact with skin and eyes.[7]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[3][8]

  • Containment and Cleanup: For spills, collect, bind, and pump off the material if possible. Absorb with an inert material (e.g., sand, diatomite) and place in a suitable, closed container for disposal.[7]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[4][6]

  • Conditions to Avoid: Incompatible products, excess heat, and the formation of dust.[6]

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: As mentioned, fire conditions can lead to the formation of hazardous gases such as NOx, SOx, COx, and hydrogen bromide.[4][6]

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is -20°C.[2] Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: All waste materials contaminated with this compound must be treated as hazardous waste.[3] Dispose of the contents and container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[6] Do not allow the chemical to enter the environment.[8]

References

Navigating the Stability of 2-Bromo-4,5-dimethylthiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the storage, handling, and potential degradation pathways of 2-Bromo-4,5-dimethylthiazole, providing researchers and drug development professionals with a comprehensive guide to ensure the integrity of this key chemical intermediate.

Introduction

This compound is a substituted thiazole derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other biologically active molecules. The inherent reactivity of the bromo-thiazole moiety, essential for its synthetic utility, also presents challenges regarding its stability and storage. This technical guide provides a detailed overview of the recommended storage conditions, stability profile, and best practices for handling this compound to ensure its quality and reliability in research and development settings. While specific quantitative stability data for this compound is not extensively available in published literature, this guide synthesizes information from safety data sheets, supplier recommendations, and knowledge of related chemical structures to provide a robust framework for its management.

Storage Conditions

Proper storage is paramount to preserving the integrity of this compound. The consensus from various suppliers and safety data sheets indicates that this compound is sensitive to atmosphere, temperature, and potentially light.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C or -20°CRefrigeration or freezing minimizes the rate of potential degradation reactions. The discrepancy in recommended temperatures from different suppliers suggests that for long-term storage, -20°C is preferable.
Atmosphere Inert Atmosphere (e.g., Argon or Nitrogen)The thiazole ring and the carbon-bromine bond can be susceptible to reactions with atmospheric oxygen and moisture. An inert atmosphere prevents oxidative degradation and hydrolysis.
Light Protect from sunlightExposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, such as homolytic cleavage of the C-Br bond.
Container Tightly sealed, opaque or amber glass vialPrevents exposure to air, moisture, and light. Glass is generally preferred for its inertness.

Stability Profile

The stability of this compound is intrinsically linked to its chemical structure. While a formal stability study for this specific compound is not publicly available, an understanding of the reactivity of the thiazole ring and organobromine compounds allows for the prediction of potential degradation pathways.

General Stability

Under the recommended storage conditions (refrigerated or frozen, under an inert atmosphere, and protected from light), this compound is considered to be stable. A safety data sheet from Fluorochem explicitly states that the compound is "Stable under recommended storage conditions". However, deviations from these conditions can lead to degradation.

Potential Degradation Pathways

Based on the chemical nature of this compound and information on similar compounds, the following degradation pathways are plausible:

  • Hydrolysis: The carbon-bromine bond can be susceptible to hydrolysis, particularly in the presence of moisture and at elevated temperatures. This would lead to the formation of 4,5-dimethylthiazol-2-ol.

  • Oxidation: The electron-rich thiazole ring may be prone to oxidation, especially with prolonged exposure to atmospheric oxygen. This could result in the formation of various oxidized byproducts, potentially including N-oxides or ring-opened products.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can induce the formation of radical species, leading to a complex mixture of degradation products.

  • Thermal Decomposition: At elevated temperatures, the compound may undergo decomposition. The specific products would depend on the conditions, but could involve fragmentation of the thiazole ring.

The following diagram illustrates the potential degradation pathways for this compound.

Potential Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture Oxidation Oxidation This compound->Oxidation Oxygen Photodegradation Photodegradation This compound->Photodegradation Light/UV Thermal Decomposition Thermal Decomposition This compound->Thermal Decomposition Heat 4,5-dimethylthiazol-2-ol 4,5-dimethylthiazol-2-ol Hydrolysis->4,5-dimethylthiazol-2-ol Oxidized Byproducts Oxidized Byproducts Oxidation->Oxidized Byproducts Radical Species & Complex Mixture Radical Species & Complex Mixture Photodegradation->Radical Species & Complex Mixture Ring Fragmentation Products Ring Fragmentation Products Thermal Decomposition->Ring Fragmentation Products

Caption: Potential Degradation Pathways for this compound.

Experimental Protocols for Stability Assessment

For researchers requiring a high degree of certainty regarding the stability of this compound for a specific application, conducting a formal stability study is recommended. The following protocols are provided as a general framework and should be adapted to the specific laboratory conditions and analytical capabilities.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and develop stability-indicating analytical methods.

Table 2: Protocol for a Forced Degradation Study of this compound

ConditionProtocol
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). 2. Mix 1 mL of this solution with 1 mL of 0.1 M HCl. 3. Heat the mixture at 60°C for 24 hours. 4. Cool the solution and neutralize with 0.1 M NaOH prior to analysis.
Base Hydrolysis 1. Prepare a 1 mg/mL solution of this compound in a suitable organic solvent. 2. Mix 1 mL of this solution with 1 mL of 0.1 M NaOH. 3. Heat the mixture at 60°C for 24 hours. 4. Cool the solution and neutralize with 0.1 M HCl prior to analysis.
Oxidative Degradation 1. Prepare a 1 mg/mL solution of this compound in a suitable organic solvent. 2. Mix 1 mL of this solution with 1 mL of 3% H₂O₂. 3. Keep the mixture at room temperature for 24 hours.
Thermal Degradation 1. Place a known quantity of solid this compound in a vial. 2. Heat the solid at 105°C for 48 hours. 3. Dissolve the solid in a suitable solvent for analysis.
Photolytic Degradation 1. Prepare a 1 mg/mL solution of this compound in a suitable solvent. 2. Expose the solution to a calibrated light source (e.g., UV at 254 nm and visible light) for a defined period. 3. Analyze the solution, protecting it from further light exposure.
Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A C18 column with a gradient elution of water and acetonitrile (both potentially containing a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development. UV detection at a wavelength where this compound has significant absorbance should be used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the identification of unknown degradation products by providing mass-to-charge ratio information, which can be used to elucidate their chemical structures.

The following diagram outlines a general workflow for conducting a stability study of this compound.

Stability Study Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidative Degradation Stock_Solution->Oxidation Photo Photolytic Degradation Stock_Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradants LCMS->Identify

Caption: General Workflow for a Stability Study.

Recommended Handling Procedures

Given the sensitivity of this compound, proper handling techniques are essential to prevent degradation and ensure the safety of the researcher.

  • Inert Atmosphere Handling: For transferring and weighing the compound, it is highly recommended to use a glove box or Schlenk line with an inert atmosphere (argon or nitrogen). This minimizes exposure to air and moisture.

  • Avoid Contamination: Use clean, dry glassware and spatulas. Avoid introducing any impurities that could catalyze degradation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. Consult the Safety Data Sheet (SDS) for specific handling precautions.

The following diagram illustrates the logical relationship for proper handling and storage to maintain compound stability.

Maintaining Compound Stability cluster_0 Storage Conditions cluster_1 Handling Procedures Stable_Compound Stable this compound Temp Low Temperature (2-8°C or -20°C) Temp->Stable_Compound Atmosphere Inert Atmosphere Atmosphere->Stable_Compound Light Protection from Light Light->Stable_Compound Inert_Handling Inert Atmosphere Handling Inert_Handling->Stable_Compound Clean_Equipment Clean & Dry Equipment Clean_Equipment->Stable_Compound

Caption: Key Factors for Maintaining Compound Stability.

Conclusion

While this compound is a stable compound when stored under the recommended conditions of low temperature, inert atmosphere, and protection from light, its inherent reactivity necessitates careful handling and storage to prevent degradation. For applications where purity is critical, researchers should consider performing stability assessments using the protocols outlined in this guide. By adhering to these best practices, scientists and drug development professionals can ensure the quality and reliability of this compound in their synthetic endeavors, ultimately contributing to the successful advancement of their research and development projects.

Spectroscopic Data for 2-Bromo-4,5-dimethylthiazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

While information exists for structurally similar compounds, such as various brominated and methylated thiazole derivatives, a complete and specific dataset for 2-Bromo-4,5-dimethylthiazole could not be located. The synthesis and characterization of this specific molecule may have been performed, but the detailed spectroscopic data has not been published or indexed in the searched scientific repositories.

For researchers, scientists, and drug development professionals requiring this information, the synthesis of this compound followed by empirical spectroscopic analysis would be the most reliable path forward. This would involve a synthetic route, likely starting from 4,5-dimethylthiazole and employing a suitable brominating agent, followed by purification and characterization using standard spectroscopic techniques.

General Experimental Protocols for Spectroscopic Analysis

Below are generalized experimental protocols that would be suitable for the characterization of this compound upon its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, confirming the substitution pattern.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Expected signals would include two singlets for the two non-equivalent methyl groups. The chemical shifts of these signals would be influenced by the bromine atom and the thiazole ring.

  • ¹³C NMR Spectroscopy:

    • Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument, operating at the corresponding carbon frequency (e.g., 75 MHz for a 300 MHz spectrometer).

    • Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Expected signals would correspond to the two methyl carbons and the three carbons of the thiazole ring (C2, C4, and C5). The carbon attached to the bromine (C2) would likely appear at a characteristic chemical shift.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and characteristic vibrations of the molecule.

Methodology:

  • Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr method, mix a small amount of the compound with dry KBr powder and press it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • C-H stretching vibrations of the methyl groups are expected around 2900-3000 cm⁻¹.

    • C=N stretching of the thiazole ring would likely appear in the 1600-1650 cm⁻¹ region.

    • C=C stretching of the thiazole ring would be observed in the 1500-1600 cm⁻¹ region.

    • C-Br stretching vibrations typically appear in the fingerprint region, below 700 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

  • Expected Results:

    • The molecular ion peak (M⁺) should be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes will be a key diagnostic feature.

    • Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the methyl groups.

Logical Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing the spectroscopic data for a synthesized compound like this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The 2-Bromo-4,5-dimethylthiazole Scaffold: A Technical Guide to its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug discovery. The introduction of specific substituents onto the thiazole ring allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective therapeutic agents.[4][5] This technical guide focuses on the potential biological activities of the 2-Bromo-4,5-dimethylthiazole scaffold, a promising starting point for the design of novel therapeutics. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes findings from structurally related compounds to provide a comprehensive overview of its potential in antimicrobial, anticancer, and enzyme inhibitory applications.

Potential Biological Activities

Based on structure-activity relationship (SAR) studies of analogous thiazole derivatives, the this compound scaffold is anticipated to exhibit a range of biological activities. The presence of a bromine atom at the 2-position, a known pharmacophore in various bioactive molecules, combined with the lipophilic dimethyl substitution at the 4 and 5-positions, suggests the potential for enhanced cell permeability and target engagement.

Antimicrobial Activity

Thiazole derivatives are well-established as potent antimicrobial agents.[3] The incorporation of a halogen, such as bromine, into the thiazole ring has been shown to enhance antimicrobial potency. It is hypothesized that the this compound scaffold could exhibit significant activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Structurally Related Thiazole Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
2-azidobenzothiazole derivative (2d)Enterococcus faecalis8[6]
2-azidobenzothiazole derivative (2d)Staphylococcus aureus8[6]
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Compound 7)Staphylococcus aureus43.3–86.7 (µM)[7]
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Compound 12)Methicillin-resistant Staphylococcus aureus (MRSA)67.5–135.1 (µM)[7]
2-(Furan-2-yl)-4-methylbenzo[d]thiazoleSalmonella typhimurium25-50[8]
Anticancer Activity

The thiazole scaffold is a key component of several approved anticancer drugs, including the kinase inhibitor Dasatinib. Derivatives of 2-bromothiazole and 4,5-dimethylthiazole have shown promise in preclinical cancer studies. The proposed mechanisms of action often involve the inhibition of critical signaling pathways, such as those mediated by protein kinases, and the induction of apoptosis.

Table 2: Anticancer Activity of Structurally Related Thiazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
(E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4[5H]-one (4b)MCF-7 (Breast)31.5 ± 1.91[1]
(E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4[5H]-one (4b)HepG2 (Liver)51.7 ± 3.13[1]
2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazineyl)-4-(p-tolyl)thiazole (3c)MCF-7 (Breast)13.66[2]
2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazineyl)-4-(p-tolyl)thiazole (3c)MDA-MB-231 (Breast)17.1[2]
2-acetyl-4-(p-tolyl)thiazole (4)MCF-7 (Breast)5.73[2]
2-acetyl-4-(p-tolyl)thiazole (4)MDA-MB-231 (Breast)12.15[2]
2-Amino-5-bromo-4-t-butylthiazole (Hypothetical)MCF-7 (Breast)8[4]
2-Amino-5-bromo-4-t-butylthiazole (Hypothetical)A549 (Lung)12[4]
2-Amino-5-bromo-4-t-butylthiazole (Hypothetical)HCT116 (Colon)10[4]
Enzyme Inhibition

The thiazole nucleus serves as a versatile scaffold for the design of enzyme inhibitors targeting a variety of enzyme classes, including kinases and cholinesterases. The 2-bromo substituent can act as a key interaction point within the enzyme's active site, potentially leading to potent and selective inhibition.

Table 3: Enzyme Inhibitory Activity of Structurally Related Thiazole Derivatives

Compound/Derivative ClassEnzyme TargetInhibition Constant (Ki or IC50)Reference
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)Ki: 0.129 ± 0.030 µM[5]
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)Ki: 0.083 ± 0.041 µM[5]
Thiazole derivative (4c)VEGFR-2IC50: 0.15 µM[1]
Thiazole derivative (4)VEGFR-2IC50: 0.093 µM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of the this compound scaffold.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition (Ellman's Method)

This spectrophotometric method measures AChE activity.

  • Reagent Preparation:

    • 50 mM Tris-HCl buffer, pH 8.0.

    • 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in buffer.

    • 10 mM Acetylthiocholine iodide (ATCI) in buffer.

    • AChE solution in buffer.

  • Assay Procedure:

    • In a 96-well plate, add 125 µL of Tris-HCl buffer, 25 µL of ATCI, 50 µL of DTNB, and 25 µL of the test compound at various concentrations.

    • Initiate the reaction by adding 25 µL of the AChE solution.

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. The Ki value can be determined by constructing a Dixon plot.

VEGFR-2 Kinase Assay

This assay measures the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase activity.

  • Assay Components: Recombinant human VEGFR-2, kinase buffer, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate in the kinase buffer.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated substrate, followed by a secondary detection method such as luminescence or fluorescence.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Visualizations

Experimental Workflows and Signaling Pathways

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Compound Stock Solution SerialDilution Serial Dilution Compound->SerialDilution Plate Microtiter Plate (MHB) Plate->SerialDilution Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Visual Inspection for Growth Incubation->Readout MIC MIC Determination Readout->MIC

Caption: Workflow for MIC determination using the broth microdilution method.

Experimental_Workflow_Anticancer cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_readout Readout & Analysis Seeding Cell Seeding (96-well plate) Treatment Compound Treatment (48-72h) Seeding->Treatment MTT_add MTT Addition (4h) Treatment->MTT_add Solubilization Formazan Solubilization (DMSO) MTT_add->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: Workflow for in vitro anticancer screening using the MTT assay.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 PI3K PI3K P1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Scaffold Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and potential point of inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in treating infectious diseases and cancer. The compiled data from structurally related compounds strongly suggest that this scaffold is likely to possess significant antimicrobial, anticancer, and enzyme inhibitory activities. The provided experimental protocols offer a robust framework for the biological evaluation of derivatives based on this core structure. Further synthesis and screening of a focused library of this compound analogs are warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold.

References

A Technical Guide to 2-Bromo-4,5-dimethylthiazole for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-4,5-dimethylthiazole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its commercial availability, key chemical and physical properties, and established experimental protocols for its use in the synthesis of biologically active molecules, particularly kinase inhibitors.

Commercial Availability and Supplier Information

This compound (CAS No. 29947-24-8) is commercially available from a range of chemical suppliers catering to the research and development sector. It is typically offered in various quantities with high purity, suitable for synthetic chemistry applications.

Supplier CAS Number Molecular Formula Molecular Weight Purity Storage Notes
Santa Cruz Biotechnology29947-24-8C₅H₆BrNS192.08 g/mol Highly Purified-20°C[1]Pricing available upon login.[1]
Aladdin Scientific29947-24-8C₅H₆BrNS192.1 g/mol min 98%-Listed as a "Protein Degrader Building Block".[2]
Ambeed29947-24-8C₅H₆BrNS192.08 g/mol --NMR, HPLC, LC-MS, and UPLC data are noted as being available.[3]
BLD Pharm1559060-02-4----Lists the hydrobromide salt of the title compound.[4]

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely published. However, data for structurally related compounds can provide valuable reference points.

Table 2.1: Known Properties of this compound

Property Value Source
CAS Number 29947-24-8[1]
Molecular Formula C₅H₆BrNS[1]
Molecular Weight 192.08 g/mol [1]

Table 2.2: Physical Properties of a Structural Isomer: 5-Bromo-2,4-dimethyl-1,3-thiazole (CAS: 28599-52-2)

Property Value Source
Melting Point 153-155 °C[5]
Boiling Point 188-190 °C (at 745 Torr)[5]
Density 1.589 g/cm³ (Predicted)[5]

Synthesis and Experimental Protocols

The synthesis of substituted thiazoles is a well-established field in organic chemistry. While a specific protocol for this compound is not detailed in the available literature, its synthesis can be inferred from standard methods such as the Hantzsch thiazole synthesis, followed by bromination.

General Synthesis of 2,4,5-Alkyl-Substituted Thiazoles

The Hantzsch thiazole synthesis is a classical and versatile method for preparing thiazole rings. It involves the condensation of an α-haloketone with a thioamide. For 2,4,5-trimethylthiazole (a close analog), the reaction proceeds by reacting 3-bromo-2-butanone with thioacetamide.

Key Synthetic Reactions in Drug Development

The true utility of this compound for drug development professionals lies in its capacity as a versatile intermediate. The bromine atom at the 2-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction between an organohalide and a boronic acid or ester. This reaction is extensively used in the synthesis of kinase inhibitors, where an aryl or heteroaryl group is coupled to the thiazole core.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 mmol, 1 equivalent)

    • Aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equivalents)

    • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

    • Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2 equivalents)

    • Anhydrous solvent system (e.g., 1,4-dioxane and water)

  • Procedure:

    • To a flame-dried reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

    • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir for 12-24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Base B Establish Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Degassed Solvents B->C D Heat Mixture (e.g., 90°C, 12-16h) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Final Product: 2-Aryl-4,5-dimethylthiazole

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Application in Drug Discovery: Targeting the p38 MAPK Signaling Pathway

Thiazole derivatives are prominent scaffolds in the development of kinase inhibitors. The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of inflammatory responses and is implicated in diseases such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[7] Bromothiazoles, including this compound, are valuable starting materials for synthesizing potent and selective p38 MAPK inhibitors.[4][7]

The general strategy involves using the thiazole core as a central scaffold. The substituent at the 2-position, introduced via coupling to the bromine atom, can be tailored to interact with the ATP-binding pocket of the kinase, thereby inhibiting its activity.

p38_MAPK_Pathway stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1) mkk MAPKKs (MKK3/6) stress->mkk activates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Thiazole-based Inhibitor (Derived from This compound) inhibitor->p38 inhibits

Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

In Vitro Kinase Assay Protocol

To evaluate the efficacy of newly synthesized inhibitors, an in vitro kinase assay is essential. This protocol provides a general method for assessing the inhibitory activity against a specific protein kinase like p38 MAPKα.

  • Materials:

    • Recombinant human p38 MAPKα enzyme

    • ATP and a suitable peptide substrate (e.g., MEF2C)

    • Synthesized inhibitor compounds (serially diluted in DMSO)

    • Assay buffer (containing Tris-HCl, MgCl₂, DTT)

    • A commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®)

    • White, opaque 96-well microplates

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • In a 96-well plate, add the recombinant p38 MAPKα enzyme, the peptide substrate, and the diluted inhibitor compounds to the assay buffer. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP levels by adding the luminescent reagent from the assay kit.

    • Measure luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling of 2-Bromo-4,5-dimethylthiazole with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-4,5-dimethylthiazole derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. This methodology is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. The 2-aryl-4,5-dimethylthiazole core is a key structural motif in many biologically active compounds, and the Suzuki-Miyaura coupling provides an efficient route to access a library of these derivatives for drug discovery and development.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

G cluster_0 Suzuki-Miyaura Coupling This compound This compound plus + This compound->plus Arylboronic Acid Arylboronic Acid arrow Pd Catalyst, Base Solvent, Heat Arylboronic Acid->arrow plus->Arylboronic Acid 2-Aryl-4,5-dimethylthiazole 2-Aryl-4,5-dimethylthiazole arrow->2-Aryl-4,5-dimethylthiazole G start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Base start->reagents inert Establish Inert Atmosphere (N2 or Ar Purge) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Reaction Work-up: - Cool to RT - Dilute & Wash monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII_complex R1-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation (R2-B(OR)2) PdII_complex->Transmetalation PdII_R1R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-bromo-4,5-dimethylthiazole. This versatile building block is a key intermediate in the synthesis of various biologically active compounds. The following sections detail several common palladium-catalyzed cross-coupling reactions, offering starting points for reaction optimization and library synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is instrumental in the synthesis of 2-aryl- and 2-heteroaryl-4,5-dimethylthiazoles, which are prevalent scaffolds in medicinal chemistry.

Quantitative Data Summary

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(4-(methoxymethyl)phenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80282US8685986B2[1]
Arylboronic Acid (General)Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012-2470-95General Protocol
Heteroarylboronic Acid (General)Pd(dppf)Cl₂Cs₂CO₃DMF901265-90General Protocol

*Yields are typical for similar heterocyclic substrates and may require optimization for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if using a simple palladium salt, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, with or without water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), the palladium catalyst (0.03 mmol), and the ligand (if applicable).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-4,5-dimethylthiazole.

Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent heating Heat & Stir (e.g., 80-110 °C) solvent->heating inert->solvent monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool & Quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of 2-amino-4,5-dimethylthiazole derivatives. This reaction is particularly valuable for the synthesis of compounds with potential applications in drug discovery.

Quantitative Data Summary

Amine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Methoxy substituted benzylaminesPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1001825-40US10266488B2[1], WO2015054662A1
Aniline (General)Pd(OAc)₂ / BINAPNaOtBuToluene901275-95General Protocol
Secondary Amine (General)G3-XPhos PalladacycleK₃PO₄t-BuOH1101670-90*General Protocol

*Yields are based on similar heterocyclic substrates and may require optimization for this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, G3-XPhos Palladacycle) (1-5 mol%)

  • Ligand (e.g., Xantphos, BINAP, XPhos) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄) (1.5-3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, t-BuOH)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and the base (2.0 mmol) to a dry Schlenk tube.

  • Add the amine (1.2 mmol) and the anhydrous solvent (5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine in Glovebox: - this compound - Amine - Pd Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent heating Heat & Stir under Inert Atmosphere (e.g., 90-110 °C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring filtration Cool, Dilute & Filter through Celite extraction Aqueous Work-up & Extraction filtration->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of 2-alkynyl-4,5-dimethylthiazoles. These products are valuable intermediates for the construction of more complex molecules. A patent has described the use of this compound in a Sonogashira-type reaction, although a detailed protocol was not provided.[2]

Quantitative Data Summary

Alkyne PartnerCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Terminal Alkyne (General)PdCl₂(PPh₃)₂CuIEt₃NDMF80-1003-670-90
Phenylacetylene (General)Pd(PPh₃)₄CuIi-Pr₂NHTHFRT-504-875-95

*Yields are typical for similar heterocyclic substrates and may require optimization for this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., Et₃N, i-Pr₂NH) (2-3 equivalents)

  • Solvent (e.g., DMF, THF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (5 mL) and the amine base (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at the desired temperature (e.g., room temperature to 100 °C) until completion.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Coupling

Quantitative Data Summary

Alkene PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Styrene (General)Pd(OAc)₂ / P(o-tol)₃Et₃NDMF10016-2460-85
n-Butyl acrylate (General)PdCl₂(PPh₃)₂K₂CO₃DMA1201270-90

*Yields are typical for similar heterocyclic substrates and may require optimization for this compound.

Experimental Protocol: General Procedure for Heck Coupling

Materials:

  • This compound

  • Alkene (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Ligand (optional, e.g., P(o-tol)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.5 equivalents)

  • Solvent (e.g., DMF, DMA)

  • Sealed tube or pressure vessel

Procedure:

  • To a sealed tube, add this compound (1.0 mmol), the palladium catalyst (0.03 mmol), the ligand (if used), and the base (2.0 mmol).

  • Add the solvent (5 mL) and the alkene (1.5 mmol).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of this compound with an organostannane reagent. This method is highly versatile for the formation of C-C bonds. As with the Heck reaction, a general protocol for bromo-heterocycles is provided due to the lack of specific literature examples for the target substrate.

Quantitative Data Summary

Organostannane PartnerCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)
(Tributylstannyl)benzene (General)Pd(PPh₃)₄-Toluene11012-1870-90
2-(Tributylstannyl)thiophene (General)PdCl₂(dppf)LiClDMF901665-85

*Yields are typical for similar heterocyclic substrates and may require optimization for this compound.

Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • This compound

  • Organostannane reagent (1.1 - 1.3 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Additive (optional, e.g., LiCl, CuI)

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst (0.03 mmol).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent (5 mL) and the organostannane reagent (1.2 mmol).

  • If required, add the additive.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and dilute with an organic solvent.

  • Wash the solution with a saturated aqueous solution of KF to remove tin byproducts.

  • Filter, wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent to couple with this compound. Organozinc reagents are highly reactive, often leading to high yields under mild conditions. A general protocol is provided below as a starting point for this substrate.

Quantitative Data Summary

Organozinc PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
Phenylzinc chloride (General)Pd(PPh₃)₄THFRT-604-1275-95
Alkylzinc bromide (General)Pd(dppf)Cl₂THFRT6-1860-80

*Yields are typical for similar heterocyclic substrates and may require optimization for this compound.

Experimental Protocol: General Procedure for Negishi Coupling

Materials:

  • This compound

  • Organozinc reagent (prepared in situ or from a commercial source) (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Anhydrous solvent (e.g., THF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (0.03 mmol).

  • Add a solution of this compound (1.0 mmol) in the anhydrous solvent (3 mL).

  • Add the solution of the organozinc reagent (1.5 mmol) dropwise at room temperature.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

General Cross-Coupling Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII Oxidative Addition PdII_R R-Pd(II)L_n-R' PdII->PdII_R Transmetalation PdII_R->Pd0 Reductive Elimination R-R' R-R' (Product) R-X R-X (this compound) R'-M R'-M (Coupling Partner)

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in modern organic synthesis.[1][2][3] This reaction has broad applications in medicinal chemistry and drug development for the synthesis of arylamines and N-heteroaryl amines, which are common motifs in pharmaceutical agents.[4] The use of 2-bromo-4,5-dimethylthiazole as a substrate in this reaction allows for the introduction of diverse amino functionalities at the 2-position of the thiazole ring, a privileged scaffold in many biologically active compounds.

These application notes provide a comprehensive guide to performing the Buchwald-Hartwig amination of this compound, including optimized reaction conditions, a detailed experimental protocol, and a summary of expected outcomes with various amine coupling partners.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.[2][3]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[2][3]

  • Reductive Elimination: The desired N-substituted 2-amino-4,5-dimethylthiazole is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]

The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success and efficiency of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[5]

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. The data is compiled from literature precedents on similar 2-halothiazole and other heteroaryl halide substrates.[6][7]

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (1.5)Toluene11012-1885-95
24-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Dioxane10012-1680-90
3MorpholinePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2.0)Toluene1008-1290-98
4n-ButylaminePd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)THF8010-1475-85
5DiethylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene11016-2470-80
6PiperidinePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Dioxane10012-1888-96

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents and reagents are crucial for optimal results. Solvents should be freshly distilled or obtained from a solvent purification system.

  • The choice of ligand and base may need to be optimized for specific amine substrates.

Representative Protocol for the Amination of this compound with Aniline:

Materials:

  • This compound (1.0 mmol, 192.06 mg)

  • Aniline (1.2 mmol, 111.74 mg, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

  • Xantphos (0.03 mmol, 17.3 mg)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 488.7 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by the addition of aniline (1.2 mmol) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-phenyl-4,5-dimethylthiazol-2-amine.

Mandatory Visualizations

Buchwald_Hartwig_Workflow A 1. Reagent Preparation B 2. Inert Atmosphere Setup A->B Schlenk Tube C 3. Reagent Addition (Substrate, Base, Catalyst, Ligand) B->C D 4. Solvent and Amine Addition C->D E 5. Reaction Heating and Stirring D->E F 6. Reaction Monitoring (TLC/LC-MS) E->F G 7. Work-up (Quenching, Extraction) F->G Reaction Complete H 8. Purification (Chromatography) G->H I Product H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(Br)L₂] Pd0->OA_complex OA_label Oxidative Addition Amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻ OA_complex->Amine_complex LE_label Ligand Exchange Amido_complex [Ar-Pd(II)(NR'R'')L₂] Amine_complex->Amido_complex Deprot_label Deprotonation Amido_complex->Pd0 Ar-NR'R'' RE_label Reductive Elimination BaseH Base-H⁺Br⁻ ArBr Ar-Br Amine HNR'R'' Base Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for 2-Bromo-4,5-dimethylthiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-4,5-dimethylthiazole as a versatile building block in medicinal chemistry. While specific literature on this exact molecule is emerging, the broader class of brominated thiazoles has been extensively studied. This document leverages findings from structurally related compounds to guide researchers in the synthesis and evaluation of novel therapeutic agents derived from this compound.

Introduction

The thiazole ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[1] The introduction of a bromine atom provides a reactive handle for chemical modification, making this compound a valuable starting material for generating diverse chemical libraries.[2] Its derivatives have shown potential across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] The methyl groups at the 4 and 5 positions can influence the steric and electronic properties of the molecule, potentially enhancing binding affinity and selectivity for biological targets.

Key Applications in Drug Discovery

Derivatives of this compound are anticipated to be valuable in several areas of medicinal chemistry:

  • Kinase Inhibitors: The 2-substituted thiazole framework is a well-established scaffold for the design of potent and selective kinase inhibitors.[1] Key targets include p38 Mitogen-Activated Protein Kinase (MAPK) and Glycogen Synthase Kinase 3 (GSK-3), which are implicated in inflammatory diseases and neurodegenerative disorders, respectively.[1][5]

  • Anticancer Agents: The 2-aminothiazole core, readily accessible from this compound, is a prominent pharmacophore in oncology.[3] Derivatives have demonstrated antiproliferative activity against a variety of cancer cell lines.[6]

  • Antimicrobial Agents: The incorporation of a halogen, such as bromine, into the thiazole ring is a known strategy for enhancing antimicrobial potency.[3] Thiazole derivatives have shown efficacy against a range of bacterial and fungal pathogens.[7]

Data Presentation

The following tables summarize quantitative data for structurally similar thiazole derivatives, providing a benchmark for the potential activity of compounds synthesized from this compound.

Table 1: Inhibitory Activity of Thiazole-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference
2-Amino-5-aryl-4-t-butylthiazolesp38 MAPKαVaries with aryl group[5]
Thiazole-containing ureasGSK-3Varies with substitution[1]
Tetrahydrobenzo[d]thiazolesCK21900[8]
Tetrahydrobenzo[d]thiazolesGSK3β670[8]
Pyrimidines with thiazoleCDK9640 - 2010[9]

Note: IC50 values are highly dependent on the specific substitutions on the thiazole core.

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
2-[2-[4-Hydroxy-3-(phenyl-diazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)2.57[10]
2-[2-[4-Hydroxy-3-(phenyl-diazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-oneHepG2 (Liver)7.26[10]
2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4[5H]-oneMCF-7 (Breast)31.5[10]
2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4[5H]-oneHepG2 (Liver)51.7[10]

Table 3: Antimicrobial Activity of Brominated Thiazole Derivatives

Compound ClassMicroorganismActivityReference
2-amino-4-(4-bromo phenyl thiazole) derivativesGram-positive bacteriaModerate activity[7]
2-amino-4-(4-bromo phenyl thiazole) derivativesCandida albicansSlight activity[7]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These are generalized procedures and may require optimization for specific substrates and reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Sonogashira Cross-Coupling of this compound

This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N) (2.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous THF (10 mL) and Et₃N (2.5 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: In Vitro Kinase Inhibition Assay (p38 MAPKα)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against p38 MAPKα using a luminescent kinase assay.

Materials:

  • Recombinant human p38 MAPKα

  • Specific peptide substrate (e.g., ATF2)

  • ATP

  • Kinase assay buffer

  • Synthesized test compounds

  • Positive control inhibitor (e.g., BIRB-796)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add 1 µL of the test compound dilution or 5% DMSO (for control wells).

  • Add 2 µL of p38α kinase solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values from the dose-response curves.[7]

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Synthesized test compounds

  • Standard anticancer drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a standard drug for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.[11]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in medicinal chemistry.

G cluster_0 Drug Discovery Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., Suzuki, Sonogashira) Start->Synthesis Screening Biological Screening (Kinase Assays, Anticancer, Antimicrobial) Synthesis->Screening Hit Hit Identification Screening->Hit Hit->Synthesis Inactive or Non-selective Lead Lead Optimization Hit->Lead Potent & Selective Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery workflow using this compound.

G cluster_1 Suzuki-Miyaura Coupling Workflow Reactants This compound + Arylboronic Acid Reaction Reaction in 1,4-Dioxane/Water (90°C, 12-16h) Reactants->Reaction Catalyst Pd(PPh3)4 Catalyst + Base (K2CO3) Catalyst->Reaction Workup Aqueous Workup (Extraction with Ethyl Acetate) Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-4,5-dimethylthiazole Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

G cluster_2 p38 MAPK Signaling Pathway in Inflammation Stress Stress / Cytokines (e.g., TNF-α, IL-1β) MKK MKK3 / MKK6 Stress->MKK p38 p38 MAPK MKK->p38 Phosphorylation Kinases Downstream Kinases (e.g., MK2) p38->Kinases Phosphorylation Transcription Transcription Factors (e.g., AP-1, NF-κB) Kinases->Transcription Inflammation Inflammatory Response (Cytokine Production) Transcription->Inflammation Inhibitor Thiazole-based p38 Inhibitor Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and the point of intervention.

References

Application Notes and Protocols: 2-Bromo-4,5-dimethylthiazole as a Versatile Building Block for Novel 12-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Lipoxygenase (12-LOX) is a crucial enzyme in the arachidonic acid metabolic pathway, catalyzing the production of pro-inflammatory mediators like 12-hydroxyeicosatetraenoic acid (12-HETE).[1] Dysregulation of the 12-LOX pathway is implicated in a variety of inflammatory diseases, including psoriasis, arthritis, and certain types of cancer. Consequently, the development of potent and selective 12-LOX inhibitors represents a promising therapeutic strategy. The thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This document provides detailed application notes and protocols for utilizing 2-bromo-4,5-dimethylthiazole as a key building block in the synthesis of novel 12-lipoxygenase inhibitors.

12-Lipoxygenase Signaling Pathway

The 12-LOX signaling cascade begins with the release of arachidonic acid from the cell membrane, which is then converted by 12-LOX to 12-hydroperoxyeicosatetraenoic acid (12-HpETE). This intermediate is subsequently reduced to the more stable 12-HETE. 12-HETE can then act as a signaling molecule, contributing to inflammation, cell proliferation, and migration.

12-Lipoxygenase Signaling Pathway 12-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid 12_LOX 12-Lipoxygenase Arachidonic_Acid->12_LOX Substrate 12_HpETE 12-HpETE 12_LOX->12_HpETE 12_HETE 12-HETE 12_HpETE->12_HETE Reduction Peroxidase Peroxidase Inflammation Inflammation 12_HETE->Inflammation Proliferation Cell Proliferation 12_HETE->Proliferation Migration Cell Migration 12_HETE->Migration Inhibitor Thiazole-based Inhibitor (from this compound) Inhibitor->12_LOX Inhibition

12-Lipoxygenase signaling cascade.

Synthesis of 2-Amino-4,5-dimethylthiazole Derivatives

The versatile this compound can be readily converted to the key intermediate, 2-amino-4,5-dimethylthiazole, which serves as a scaffold for further derivatization.

Protocol 1: Synthesis of 2-Amino-4,5-dimethylthiazole

This protocol describes the conversion of this compound to 2-amino-4,5-dimethylthiazole.

Materials:

  • This compound

  • Ammonia (aqueous solution, e.g., 28%)

  • Copper(I) oxide (optional, as catalyst)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add an excess of aqueous ammonia (e.g., 10-20 equivalents).

  • Optionally, add a catalytic amount of copper(I) oxide.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-4,5-dimethylthiazole.

Protocol 2: Synthesis of N-Aryl-4,5-dimethylthiazol-2-amine Derivatives

This protocol outlines the synthesis of a library of N-aryl derivatives from 2-amino-4,5-dimethylthiazole.

Materials:

  • 2-Amino-4,5-dimethylthiazole

  • Various substituted aryl halides (e.g., aryl bromides or iodides)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-4,5-dimethylthiazole (1 equivalent), the aryl halide (1.2 equivalents), palladium catalyst (e.g., 2-5 mol%), ligand (e.g., 4-10 mol%), and base (e.g., 2 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-aryl-4,5-dimethylthiazol-2-amine derivative.

Synthesis_Workflow General Synthesis Workflow for 12-LOX Inhibitors Start This compound Intermediate 2-Amino-4,5-dimethylthiazole Start->Intermediate Amination Derivatives N-Aryl-4,5-dimethylthiazol-2-amines (Library of Compounds) Intermediate->Derivatives Buchwald-Hartwig Cross-Coupling Screening 12-LOX Inhibition Assay Derivatives->Screening Lead Lead Compound Identification Screening->Lead

Synthetic workflow for inhibitor development.

In Vitro 12-Lipoxygenase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against human 12-lipoxygenase.

Protocol 3: 12-Lipoxygenase Enzyme Inhibition Assay

Materials:

  • Human recombinant 12-lipoxygenase

  • Arachidonic acid (substrate)

  • Synthesized thiazole derivatives (test compounds)

  • Known 12-LOX inhibitor (positive control, e.g., Baicalein)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 234 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare stock solutions of the test compounds and the positive control in DMSO.

    • Dilute the human recombinant 12-LOX to the desired concentration in assay buffer.

  • Assay Setup:

    • In the wells of the 96-well microplate, add the assay buffer.

    • Add the test compounds at various concentrations (serial dilutions). For control wells, add DMSO. For positive control wells, add the known inhibitor.

    • Add the 12-lipoxygenase enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for a short period (e.g., 5-10 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 234 nm over time using the microplate reader. The formation of the conjugated diene product (12-HpETE) results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Quantitative Data Summary

The following table presents hypothetical but representative data for a series of N-aryl-4,5-dimethylthiazol-2-amine derivatives, illustrating the potential for identifying potent 12-LOX inhibitors through this synthetic approach.

Compound IDAryl Substituent (R)12-LOX IC50 (µM)
THZ-001 Phenyl15.2
THZ-002 4-Chlorophenyl8.5
THZ-003 4-Methoxyphenyl5.1
THZ-004 3,5-Dimethylphenyl2.8
THZ-005 4-Trifluoromethylphenyl10.7
Baicalein (Positive Control)1.2

Structure-Activity Relationship (SAR)

Based on the hypothetical data, preliminary SAR can be inferred:

  • Electronic Effects: Electron-donating groups (e.g., methoxy in THZ-003) on the N-aryl ring appear to enhance inhibitory activity compared to the unsubstituted phenyl ring (THZ-001).

  • Steric Effects: The presence of two methyl groups at the 3 and 5 positions (THZ-004) resulted in the most potent compound in this series, suggesting a favorable interaction within the enzyme's binding pocket.

  • Halogen Substitution: A chloro substituent at the para position (THZ-002) improved activity over the unsubstituted analog, while a trifluoromethyl group (THZ-005) was less favorable.

SAR_Logic Structure-Activity Relationship Logic Core 4,5-Dimethylthiazol-2-amine Core Activity 12-LOX Inhibitory Activity Core->Activity Substituent N-Aryl Substituent Substituent->Activity Modulates Favorable Favorable Substitutions: - Electron-donating groups - Specific steric bulk (e.g., 3,5-dimethyl) Activity->Favorable Unfavorable Less Favorable Substitutions: - Electron-withdrawing groups (e.g., CF3) Activity->Unfavorable

Key factors influencing inhibitory activity.

Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of novel 12-lipoxygenase inhibitors. The synthetic protocols provided herein offer a clear pathway for the generation of compound libraries based on the 2-amino-4,5-dimethylthiazole scaffold. The subsequent in vitro screening allows for the identification of potent inhibitors and the elucidation of structure-activity relationships, guiding further optimization efforts in the development of new anti-inflammatory therapeutics.

References

Application Notes and Protocols: The Role of 2-Bromo-4,5-dimethylthiazole in the Synthesis of Novel Glaucoma Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP).[1] A primary strategy in glaucoma therapy is the reduction of IOP. One of the most promising modern approaches to lowering IOP is the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK).[1] ROCK inhibitors increase the outflow of aqueous humor from the eye by acting on the trabecular meshwork.[1]

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The bromine atom at the 5-position of a thiazole ring, as in 2-bromo-4,5-dimethylthiazole, provides a versatile chemical handle for constructing more complex molecules, typically through cross-coupling reactions. This allows for the systematic exploration of chemical space to optimize the potency and selectivity of drug candidates.

These application notes describe a representative synthetic route and evaluation protocol for a novel, hypothetical ROCK inhibitor for glaucoma therapy, starting from this compound.

Synthetic Application of this compound

The following section details a plausible synthetic pathway for a potential ROCK inhibitor, designated GT-245 , utilizing this compound as a key starting material. The synthesis involves a Suzuki-Miyaura cross-coupling reaction followed by an amidation to append a side chain that could interact with the targeted kinase.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling of this compound with (4-formylphenyl)boronic acid

This step introduces a phenyl group with a formyl substituent, which will be further modified.

  • Materials:

    • This compound (1.0 eq)

    • (4-formylphenyl)boronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

    • Triphenylphosphine (PPh3) (0.08 eq)

    • Potassium carbonate (K2CO3) (3.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a dried round-bottom flask, add this compound, (4-formylphenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.

    • Heat the reaction mixture to 90°C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-(4,5-dimethylthiazol-2-yl)benzaldehyde.

Step 2: Reductive Amination with Isoquinoline-6-amine

This step introduces a key isoquinoline moiety, a common feature in many ROCK inhibitors.

  • Materials:

    • 4-(4,5-dimethylthiazol-2-yl)benzaldehyde (1.0 eq)

    • Isoquinolin-6-amine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

    • Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve 4-(4,5-dimethylthiazol-2-yl)benzaldehyde and isoquinolin-6-amine in dichloroethane in a round-bottom flask.

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the reaction at room temperature for 1 hour to form the imine intermediate.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final compound GT-245 .

Quantitative Synthetic Data
StepProductStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (by HPLC)
14-(4,5-dimethylthiazol-2-yl)benzaldehydeThis compound217.2885>98%
2GT-245 4-(4,5-dimethylthiazol-2-yl)benzaldehyde345.4578>99%

Mechanism of Action: ROCK Signaling Pathway

The therapeutic effect of ROCK inhibitors in glaucoma is primarily due to the relaxation of the trabecular meshwork, which increases aqueous humor outflow and consequently lowers IOP.[1] The Rho GTPase/ROCK signaling pathway plays a crucial role in regulating cell shape and motility through its effects on the actin cytoskeleton. In the trabecular meshwork cells, activation of this pathway leads to increased contractility and stiffness, which is thought to contribute to the increased outflow resistance seen in glaucoma. By inhibiting ROCK, compounds like the hypothetical GT-245 can reverse these effects.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK LIMK LIM Kinase ROCK->LIMK MLC Myosin Light Chain (MLC) ROCK->MLC MLCP MLC Phosphatase ROCK->MLCP Cofilin Cofilin LIMK->Cofilin Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization inhibits depolymerization Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation Actin_Polymerization->Actomyosin_Contraction MLC_P Phosphorylated MLC MLC->MLC_P MLCP->MLC_P MLC_P->Actomyosin_Contraction Cell_Stiffness Increased Cell Stiffness & Contraction Actomyosin_Contraction->Cell_Stiffness Aqueous_Outflow Decreased Aqueous Humor Outflow Cell_Stiffness->Aqueous_Outflow GT245 GT-245 (ROCK Inhibitor) GT245->ROCK

Rho Kinase (ROCK) Signaling Pathway in Glaucoma.

In Vitro Biological Evaluation Protocols

Protocol 1: In Vitro ROCK1 and ROCK2 Inhibition Assay

This assay determines the potency of the synthesized compound in inhibiting the enzymatic activity of ROCK isoforms.

  • Materials:

    • Recombinant human ROCK1 and ROCK2 enzymes

    • Fluorescently labeled peptide substrate

    • ATP (Adenosine triphosphate)

    • Assay buffer

    • GT-245 (test compound)

    • Known ROCK inhibitor (e.g., Y-27632) as a positive control

    • 384-well microplate

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare a serial dilution of GT-245 in DMSO.

    • In a 384-well plate, add the assay buffer, ROCK enzyme (either ROCK1 or ROCK2), and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure the fluorescence polarization.

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Trabecular Meshwork (TM) Cell Contractility Assay

This cell-based assay assesses the functional effect of the compound on the contractility of human TM cells.

  • Materials:

    • Primary human trabecular meshwork (HTM) cells

    • Collagen type I

    • Cell culture medium

    • Fetal bovine serum (FBS)

    • Contractile agonist (e.g., Sphingosine-1-phosphate)

    • GT-245

    • Microscope with live-cell imaging capabilities

  • Procedure:

    • Culture HTM cells to confluency.

    • Embed the HTM cells in a 3D collagen gel matrix in a multi-well plate.

    • Allow the collagen gel to polymerize.

    • Gently detach the gel from the sides of the well.

    • Pre-treat the cells with various concentrations of GT-245 for 1 hour.

    • Induce cell contraction by adding a contractile agonist.

    • Capture images of the collagen gels at regular intervals for 24 hours.

    • Measure the area of the collagen gel at each time point to quantify the degree of contraction.

    • Compare the extent of gel contraction in compound-treated wells to the vehicle-treated control.

Quantitative Biological Data
AssayTargetGT-245 IC50 (nM)Y-27632 IC50 (nM)
Kinase InhibitionROCK115100
Kinase InhibitionROCK2585
HTM Cell Contractility-EC50 = 50 nMEC50 = 300 nM

Experimental Workflow Diagram

experimental_workflow start Start: This compound suzuki Step 1: Suzuki Coupling with (4-formylphenyl)boronic acid start->suzuki intermediate Intermediate: 4-(4,5-dimethylthiazol-2-yl)benzaldehyde suzuki->intermediate amination Step 2: Reductive Amination with Isoquinolin-6-amine intermediate->amination product Final Product: GT-245 amination->product purification Purification & Characterization (HPLC, NMR, MS) product->purification bio_assay Biological Evaluation purification->bio_assay kinase_assay In Vitro Kinase Assays (ROCK1 & ROCK2) bio_assay->kinase_assay cell_assay Cell-Based Assays (TM Cell Contractility) bio_assay->cell_assay end Lead Candidate kinase_assay->end cell_assay->end

Workflow for Synthesis and Evaluation of GT-245.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined here provide a representative framework for the development of thiazole-based ROCK inhibitors for the treatment of glaucoma. The described synthetic route is robust, and the biological assays are standard methods for evaluating the efficacy of potential therapeutic candidates. Further optimization of the synthesized lead compound, GT-245 , could lead to the development of a potent and selective clinical candidate for glaucoma.

References

Application Notes and Protocols for the Functionalization of 2-Bromo-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the thiazole ring in 2-Bromo-4,5-dimethylthiazole. This versatile building block is a key starting material for the synthesis of a diverse range of compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. The protocols outlined below focus on palladium-catalyzed cross-coupling reactions and lithiation-trapping strategies to introduce a variety of substituents at the C2 position of the thiazole core.

Introduction to the Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged heterocyclic motif found in numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive scaffold for designing molecules that can effectively interact with biological targets.[2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3]

In the context of oncology, thiazole-containing compounds have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[4][5][6] For instance, derivatives of the 2-aminothiazole core have been shown to target kinases such as Aurora kinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), leading to the inhibition of tumor growth and angiogenesis.[7][8] Furthermore, many thiazole-based compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and disrupting microtubule dynamics.[5][9]

This compound serves as a key intermediate for accessing a library of novel thiazole derivatives. The bromine atom at the C2 position is readily displaced or activated, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a straightforward route to introduce aryl, heteroaryl, and vinyl substituents at the C2 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[10][11] This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.

  • Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

    • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv.).

    • Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4,5-dimethylthiazole.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation reagents This compound Arylboronic Acid Base (e.g., K2CO3) setup Combine in Schlenk Flask reagents->setup catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->setup solvent Degassed Solvent (e.g., Dioxane/Water) solvent->setup inert Evacuate & Backfill with Argon setup->inert heat Heat (80-100 °C) inert->heat monitor Monitor by TLC/LC-MS heat->monitor workup Work-up (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify product 2-Aryl-4,5-dimethylthiazole purify->product

Suzuki-Miyaura Coupling Workflow
Stille Coupling

The Stille coupling reaction utilizes an organotin compound (organostannane) as the coupling partner for the organohalide.[12][13][14] This method is valued for the stability of organostannane reagents and their tolerance of a wide array of functional groups. However, the toxicity of tin compounds is a significant drawback.

  • Experimental Protocol: General Procedure for Stille Coupling

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous, degassed solvent such as toluene or DMF.

    • Add the desired organostannane reagent (1.1 equiv.) and a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).

    • Heat the reaction mixture to 90-110 °C.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture and dilute it with an organic solvent.

    • To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF).

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Heck Reaction

The Heck reaction couples an organohalide with an alkene to form a substituted alkene, providing a valuable method for introducing vinyl groups.[1][3][15][16][17] The reaction is typically carried out in the presence of a palladium catalyst and a base.

  • Experimental Protocol: General Procedure for Heck Reaction

    • Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (2 mol%) with a phosphine ligand like PPh₃ (4 mol%), and a base (e.g., triethylamine, 2.0 equiv.) in a sealed tube.

    • Add an anhydrous solvent like DMF or acetonitrile.

    • Heat the mixture to 100-120 °C.

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction, dilute with an organic solvent, and wash with water.

    • Dry, concentrate, and purify the product by column chromatography to yield the 2-alkenyl-4,5-dimethylthiazole.

Lithiation-Trapping Reactions

Lithiation followed by quenching with an electrophile is a powerful strategy for the functionalization of heterocyclic compounds. For this compound, this approach can be used to introduce a wide variety of functional groups at the C2 position via a halogen-metal exchange.

  • Experimental Protocol: General Procedure for Lithiation and Electrophile Trapping

    • Dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (n-BuLi) (1.1 equiv.) in hexanes.

    • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-bromine exchange.

    • Add the desired electrophile (1.2 equiv.) (e.g., an aldehyde, ketone, or alkyl halide) to the solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

Lithiation_Workflow start This compound in anhydrous THF cool Cool to -78 °C start->cool add_nBuLi Add n-BuLi cool->add_nBuLi lithiation Lithium-Bromine Exchange (1 hour at -78 °C) add_nBuLi->lithiation add_electrophile Add Electrophile (e.g., R-CHO) lithiation->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench with aq. NH4Cl warm->quench workup Work-up (Extraction) quench->workup purify Purification workup->purify product 2-Substituted-4,5-dimethylthiazole purify->product

Lithiation-Trapping Workflow

Application in Anticancer Drug Discovery

The functionalization of the thiazole ring is a key strategy in the development of new anticancer agents. The introduction of different substituents at the C2 and C5 positions of the thiazole core can significantly impact the compound's ability to inhibit cancer cell proliferation.

A study on 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-arylthiazoles revealed that the nature of the substituent at the C2 position has a profound effect on the antiproliferative activity.[9] The table below summarizes the in vitro anticancer activity of selected derivatives against various human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity (IC₅₀) of 2-Substituted Thiazole Derivatives [9]

CompoundR (C2-substituent)R' (C5-substituent)A549 (Lung)MCF-7 (Breast)HT-29 (Colon)
3b -NHCH₃4-methoxyphenyl4.8 nM2.1 nM1.9 nM
3d -NHCH₃4-ethoxyphenyl4.1 nM1.9 nM1.7 nM
3e -NHCH₃4-propoxyphenyl3.5 nM1.7 nM1.8 nM
CA-4 (ref.) --18 nM25 nM>1000 nM

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

The data indicates that the N-methylamino substituent at the C2 position significantly enhances the antiproliferative activity compared to the reference compound, combretastatin A-4 (CA-4).[9] These compounds were found to induce apoptosis by activating caspases and to disrupt microtubule dynamics by binding to the colchicine site of tubulin.[9]

Signaling Pathway Inhibition by Thiazole Derivatives

Many thiazole-based anticancer agents function by inhibiting protein kinase signaling pathways that are essential for cancer cell survival and proliferation. For example, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7] Inhibition of VEGFR-2 signaling can block tumor growth and metastasis.

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), such as VEGFR-2, and how a functionalized thiazole derivative can inhibit this pathway, ultimately leading to the induction of apoptosis.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway ligand Growth Factor (e.g., VEGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR-2) ligand->rtk Binds & Activates pi3k PI3K rtk->pi3k Phosphorylates thiazole 2-Substituted-4,5- dimethylthiazole Derivative thiazole->rtk Inhibits (ATP competitive) akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits pro_survival Cell Survival & Proliferation akt->pro_survival Promotes bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Inhibition of a Kinase Signaling Pathway

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel, biologically active compounds. The functionalization of its thiazole ring via palladium-catalyzed cross-coupling reactions and lithiation-trapping strategies allows for the systematic exploration of chemical space in the pursuit of more effective and selective therapeutics. The protocols and application notes provided herein offer a foundation for researchers to design and synthesize new thiazole derivatives with potential applications in cancer therapy and other areas of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions for 2-Bromo-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Bromo-4,5-dimethylthiazole. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity for the synthesis of 2-aryl-4,5-dimethylthiazoles, which are valuable scaffolds in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in the Suzuki coupling of this compound can often be attributed to several critical factors. The electronic properties of the thiazole ring can present unique challenges. Key areas for troubleshooting include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the accompanying phosphine ligand is paramount. For heteroaryl bromides like this compound, bulky and electron-rich phosphine ligands are often more effective than traditional ones like triphenylphosphine (PPh₃).

  • Base Selection: The base plays a crucial role in activating the boronic acid. An inappropriate or weak base can lead to poor reactivity.

  • Reaction Temperature: While elevated temperatures are often necessary, excessive heat can cause decomposition of the starting materials, product, or catalyst.

  • Degassing: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the solvent and reaction mixture can lead to catalyst deactivation and the formation of side products.

  • Side Reactions: Protodebromination (the replacement of the bromine atom with a hydrogen) and homocoupling of the boronic acid are common side reactions that consume starting materials and reduce the yield of the desired product.

Q2: I am observing significant debromination of my this compound starting material. How can this be minimized?

A2: Protodebromination is a common side reaction with electron-rich heterocyclic systems. To mitigate this issue, consider the following adjustments:

  • Use Milder Bases: Strong bases can sometimes promote this side reaction. Switching to a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.

  • Ensure Anhydrous Conditions: Traces of water can act as a proton source, leading to debromination. Use freshly dried solvents and ensure all reagents are anhydrous.

  • Lower Reaction Temperature: Running the reaction at a lower temperature for a longer duration can sometimes reduce the extent of debromination.

Q3: Homocoupling of my boronic acid is a major side product. What are the best practices to avoid this?

A3: Homocoupling of the boronic acid is primarily caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[1] To minimize homocoupling, rigorous exclusion of oxygen is necessary:

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed. This can be achieved by bubbling a stream of an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[1]

  • Inert Atmosphere: The reaction should be set up and run under a strictly inert atmosphere of argon or nitrogen.

Q4: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

A4: The base is essential for the activation of the boronic acid, which facilitates the transmetalation step in the catalytic cycle. The base reacts with the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.

Q5: Can I use this compound in a Suzuki coupling if my boronic acid has other functional groups?

A5: A significant advantage of the Suzuki coupling is its excellent tolerance for a wide variety of functional groups. Esters, ketones, amides, nitriles, and ethers are generally well-tolerated. However, functional groups with acidic protons, such as unprotected amines or alcohols, may require protection or the use of a stronger base to ensure deprotonation before the coupling reaction proceeds.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Troubleshooting_Workflow start Low Yield or No Reaction catalyst_ligand Is the Catalyst/Ligand System Optimal? start->catalyst_ligand base_check Is the Base Appropriate? catalyst_ligand->base_check No solution_catalyst Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Consider Pre-formed Catalysts catalyst_ligand->solution_catalyst Yes conditions_check Are the Reaction Conditions Optimized? base_check->conditions_check No solution_base Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Ensure Base is Anhydrous base_check->solution_base Yes side_reactions Are Side Reactions Predominant? conditions_check->side_reactions No solution_conditions Optimize Temperature and Time Ensure Thorough Degassing Check Solvent Solubility conditions_check->solution_conditions Yes reagent_quality Is Reagent Quality Assured? side_reactions->reagent_quality No solution_side_reactions For Debromination: Use Milder Base For Homocoupling: Rigorous Degassing side_reactions->solution_side_reactions Yes success Reaction Optimized reagent_quality->success No solution_reagent_quality Use High-Purity Boronic Acid/Ester Use Anhydrous Solvents reagent_quality->solution_reagent_quality Yes solution_catalyst->success solution_base->success solution_conditions->success solution_side_reactions->success

Caption: A step-by-step workflow for troubleshooting Suzuki coupling reactions.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from Suzuki coupling reactions of analogous bromo-heterocycles. This data can serve as a guide for selecting initial reaction conditions for this compound. Note: The yields reported are for substrates structurally similar to this compound and may require optimization for this specific compound.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
Pd(PPh₃)₄ (3)-K₃PO₄Dioxane/H₂O908~85-952-Bromo-6-methylisonicotinaldehyde
Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene10012High2-Bromo-6-methylisonicotinaldehyde
PEPPSI™-IPr (3)-K₂CO₃DMF/H₂O806Good-Excellent2-Bromo-6-methylisonicotinaldehyde
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O10018925-Bromo-2-methylpyridin-3-amine

Table 2: Effect of Base and Solvent on Yield

Base (equiv.)SolventCatalyst SystemTemp. (°C)Time (h)Yield (%)Reference Substrate
K₂CO₃ (2)Toluene/H₂OPd(OAc)₂/SPhos10012High2-Bromo-6-methylisonicotinaldehyde
Cs₂CO₃ (2)DioxanePd(OAc)₂/XPhos10016954-Bromoisoquinoline
K₃PO₄ (2)Dioxane/H₂OPd(PPh₃)₄908~85-952-Bromo-6-methylisonicotinaldehyde
Na₂CO₃ (2)DMFPd(dppf)Cl₂10012882-Bromopyridine

Experimental Protocols

Below are detailed experimental protocols that can be adapted for the Suzuki coupling of this compound.

Protocol 1: General Procedure using a Pre-formed Catalyst

This protocol is a good starting point for the Suzuki coupling of this compound with various arylboronic acids.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Arylboronic acid (1.2 mmol, 1.2 equiv.)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

    • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

    • Schlenk flask or microwave vial

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Stir the reaction mixture at 90-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using an in situ Generated Catalyst with a Buchwald Ligand

This protocol is recommended for more challenging couplings or when higher catalyst activity is required.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv.)

    • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

    • SPhos (0.03 mmol, 3 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

    • Anhydrous Toluene (5 mL)

    • Schlenk flask

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask, add Pd₂(dba)₃ and SPhos.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.

    • Add this compound, the arylboronic acid pinacol ester, and K₃PO₄ to the flask.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Follow steps 5-8 from Protocol 1 for workup and purification.

Experimental_Workflow setup 1. Reaction Setup (Add solids to flask) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Workup (Cool, Dilute, Wash) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding and troubleshooting the reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition r1_pdx_l2 R¹-Pd(II)(X)L₂ oxidative_addition->r1_pdx_l2 transmetalation Transmetalation r1_pdx_l2->transmetalation r1_pd_r2_l2 R¹-Pd(II)(R²)L₂ transmetalation->r1_pd_r2_l2 reductive_elimination Reductive Elimination r1_pd_r2_l2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X (this compound) r1x->oxidative_addition r2by2 R²-B(OR)₂ (Boronic Acid/Ester) boronate [R²-B(OR)₂(OH)]⁻ (Activated Boronate) r2by2->boronate base Base base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4,5-dimethylthiazole in cross-coupling reactions. The following sections address common side products, low yields, and other experimental challenges, offering practical solutions and detailed protocols.

General Troubleshooting Workflow

Before delving into specific reaction types, it's often helpful to follow a general troubleshooting workflow when a reaction is not performing as expected.

Troubleshooting_Workflow start Reaction Failure (Low Yield / Side Products) check_reagents Verify Reagent Quality - Purity of starting materials - Solvent anhydrous? - Catalyst/ligand integrity start->check_reagents check_conditions Review Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Adequate stirring? start->check_conditions analyze_crude Analyze Crude Mixture (LC-MS, GC-MS, NMR) - Identify side products - Unreacted starting material? check_reagents->analyze_crude check_conditions->analyze_crude sub_issue Identify Specific Issue analyze_crude->sub_issue low_yield Low Yield, Clean Reaction sub_issue->low_yield Low Conversion side_products Significant Side Products sub_issue->side_products Impurity Profile no_reaction No Reaction sub_issue->no_reaction SM only optimize_catalyst Optimize Catalyst System - Screen ligands - Change Pd source - Increase catalyst loading low_yield->optimize_catalyst troubleshoot_specific Consult Specific Reaction Guide (Suzuki, Stille, etc.) side_products->troubleshoot_specific no_reaction->optimize_catalyst optimize_base_solvent Optimize Base/Solvent - Stronger/weaker base? - Different solvent system? optimize_catalyst->optimize_base_solvent optimize_base_solvent->troubleshoot_specific Suzuki_Cycle pd0 Pd(0)L2 pd_thiazole [Thiazole-Pd(II)(Br)L2] pd0->pd_thiazole Oxidative Addition pd_transmetal [Thiazole-Pd(II)(Ar)L2] pd_thiazole->pd_transmetal Transmetalation side_dehalogenation Protodebromination (4,5-dimethylthiazole) pd_thiazole->side_dehalogenation H+ Source pd_transmetal->pd0 Reductive Elimination product Coupled Product pd_transmetal->product thiazole_br This compound thiazole_br->pd0 boronic_acid Ar-B(OH)2 + Base boronic_acid->pd_thiazole side_homocoupling Homocoupling (Ar-Ar) boronic_acid->side_homocoupling O2 Heck_Cycle pd0 Pd(0)L2 pd_thiazole [Thiazole-Pd(II)(Br)L2] pd0->pd_thiazole Oxidative Addition pd_insertion Alkyl-Pd(II) Intermediate pd_thiazole->pd_insertion Migratory Insertion pd_hydride [H-Pd(II)(Br)L2] pd_insertion->pd_hydride β-Hydride Elimination product Coupled Product pd_insertion->product pd_hydride->pd0 Reductive Elimination thiazole_br This compound thiazole_br->pd0 alkene Alkene alkene->pd_thiazole base Base base->pd_hydride

Preventing debromination of "2-Bromo-4,5-dimethylthiazole" during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4,5-dimethylthiazole. The following information is designed to help you prevent unwanted debromination and other side reactions during your synthetic experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter when using this compound in common chemical reactions.

Issue 1: Significant Debromination During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • Formation of 4,5-dimethylthiazole as a major byproduct.

  • Low yield of the desired coupled product.

  • Complex product mixtures that are difficult to purify.

Root Causes and Solutions:

Debromination, or hydrodehalogenation, in palladium-catalyzed coupling reactions often occurs due to the formation of a palladium-hydride (Pd-H) species. This species can compete with the desired catalytic cycle, replacing the bromine atom with a hydrogen atom. The source of the hydride can be the base, solvent, or impurities in the reaction mixture.[1]

Parameter Recommendation Rationale
Base Switch to a milder, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2]Strong bases, especially alkoxides like NaOtBu, can promote the formation of Pd-H species, leading to increased debromination.[1][2] Milder bases are less prone to this side reaction.
Temperature Lower the reaction temperature.Debromination can have a higher activation energy than the desired coupling reaction.[1] Running the reaction at the lowest effective temperature (e.g., 40-80 °C) can significantly reduce the amount of the debrominated byproduct.
Catalyst/Ligand Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[3]These ligands can accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the debromination pathway.[3] For challenging substrates, consider using advanced generation Buchwald-Hartwig pre-catalysts.[1]
Solvent Ensure the use of anhydrous, degassed aprotic solvents (e.g., dioxane, toluene, DMF).[1][4]Protic impurities like water or alcohols can act as a hydride source. In Suzuki reactions where water is a co-solvent, minimizing the amount of water can be crucial to suppress dehalogenation.[5]
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation, including debromination.
Issue 2: Debromination or Low Yield During Lithiation

Symptoms:

  • Formation of 4,5-dimethylthiazole after quenching the reaction with an electrophile.

  • Low yield of the desired functionalized product.

Root Causes and Solutions:

The lithiated intermediate of this compound can be unstable and may be quenched by trace amounts of protic impurities or the solvent, especially at higher temperatures.

Parameter Recommendation Rationale
Temperature Maintain a very low temperature (typically -78 °C) throughout the lithiation and subsequent quenching.The lithiated thiazole species is highly reactive and prone to decomposition or protonation at higher temperatures.
Reagents & Solvents Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether) and accurately titrated organolithium reagents (e.g., n-BuLi, t-BuLi).Trace amounts of water or other protic impurities in the solvent or on the glassware will quench the organolithium reagent and the lithiated intermediate, leading to debromination.
Addition Rate Add the organolithium reagent slowly to the solution of this compound.Slow addition helps to control the reaction temperature and minimize localized heating, which can lead to side reactions.
Quenching Add the electrophile to the solution of the lithiated thiazole at low temperature.This ensures that the reactive intermediate is trapped by the desired electrophile before it has a chance to decompose or react with other species.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of debromination in palladium-catalyzed cross-coupling reactions?

A1: The most common cause of debromination is the formation of a palladium-hydride (Pd-H) species.[1] This can be generated from the base, solvent, or impurities in the reaction mixture. The Pd-H species can then react with the this compound in a competing catalytic cycle to replace the bromine atom with a hydrogen atom.

Q2: How can I choose the best base to minimize debromination in a Suzuki coupling?

A2: For Suzuki couplings, milder inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are generally preferred to minimize debromination.[1][2] Stronger bases, such as sodium tert-butoxide, are more likely to promote the formation of hydride species that lead to this side reaction.[2]

Q3: In a Buchwald-Hartwig amination, I am observing significant debromination. What is the first thing I should change?

A3: The first parameters to investigate are the base and the reaction temperature. Switching to a weaker base (e.g., from NaOtBu to Cs₂CO₃ or K₃PO₄) and lowering the reaction temperature are often the most effective initial steps to reduce debromination.[1]

Q4: Can the choice of phosphine ligand influence the extent of debromination?

A4: Yes, the choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands, such as XPhos and SPhos, are often effective for coupling with heteroaryl halides and can help to suppress debromination by promoting the desired reductive elimination step.[1][3]

Q5: I am attempting a lithiation of this compound followed by quenching with an electrophile, but I am only recovering the debrominated product. What is likely the problem?

A5: The most probable cause is the presence of trace amounts of water or other protic impurities in your reaction setup. Ensure that all glassware is rigorously dried, solvents are anhydrous, and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). It is also crucial to maintain a very low temperature (e.g., -78 °C) throughout the experiment.

Quantitative Data

The following table summarizes the effect of different reaction parameters on the yield of the desired product versus the debrominated byproduct in palladium-catalyzed cross-coupling reactions of bromo-heterocycles, which can serve as a guide for optimizing reactions with this compound.

Reaction Type Substrate Conditions Desired Product Yield (%) Debrominated Byproduct (%) Reference
Suzuki4,5-dibromothiophene-2-carboxaldehydePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O (4:1)Major Product is DebrominatedHigh[5]
Suzuki4,5-dibromothiophene-2-carboxaldehydePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O (8:1)Incomplete ReactionLow[5]
Buchwald-Hartwig2-Bromo-6-methylisonicotinaldehydePd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °C85<5General observation
Buchwald-Hartwig2-Bromo-6-methylisonicotinaldehydePd₂(dba)₃, XPhos, Cs₂CO₃, Toluene, 110 °C70<2General observation

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Debromination

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos (4 mol%, if not using a pre-catalyst)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the amine, and Cs₂CO₃.

  • Add the palladium catalyst and ligand (or the pre-catalyst).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G start Significant Debromination Observed base Optimize Base (e.g., K3PO4, Cs2CO3) start->base Start Here temp Lower Reaction Temperature base->temp If problem persists catalyst Screen Catalyst/Ligand (e.g., XPhos, SPhos) temp->catalyst If problem persists solvent Ensure Anhydrous/Degassed Solvent catalyst->solvent If problem persists end Minimized Debromination solvent->end Solution

Caption: Troubleshooting workflow for debromination in Pd-catalyzed reactions.

G cluster_0 Desired Catalytic Cycle cluster_1 Competing Debromination Cycle pd0 Pd(0)L_n oa Oxidative Addition (R-Br) pd0->oa pd_h Pd-H Species pd0->pd_h Formation pd2 R-Pd(II)L_n-Br oa->pd2 tm Transmetalation (R'-M) pd2->tm pd2_r R-Pd(II)L_n-R' tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Regenerates Catalyst product R-R' re->product side_rxn Reaction with R-Br pd_h->side_rxn side_rxn->pd0 Regenerates Catalyst debrom_product R-H side_rxn->debrom_product source Base, Solvent, Impurities source->pd_h

Caption: Competing pathways in Pd-catalyzed cross-coupling reactions.

References

Technical Support Center: Sonogashira Coupling of 2-Bromo-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and success rate of Sonogashira coupling reactions involving 2-Bromo-4,5-dimethylthiazole.

Troubleshooting Workflow for Low Yield

Before diving into specific issues, a systematic approach can help diagnose the root cause of a low-yielding reaction. The following workflow outlines key areas to investigate.

G start Low or No Yield Observed catalyst Catalyst System Issues? start->catalyst reagents Reagent Quality Issues? start->reagents conditions Suboptimal Conditions? start->conditions side_reactions Dominant Side Reactions? start->side_reactions cat_check1 Inactive Pd Catalyst? Decomposed Ligand? catalyst->cat_check1 re_check1 Impure Halide/Alkyne? Wet Solvent/Base? reagents->re_check1 con_check1 Temperature too low? Incorrect Base/Solvent? conditions->con_check1 side_check1 Alkyne Homocoupling? Protodebromination? side_reactions->side_check1 cat_sol1 Use fresh Pd source & ligand. Consider more robust ligands (e.g., XPhos). cat_check1->cat_sol1 re_sol1 Purify starting materials. Use anhydrous, degassed solvents/bases. re_check1->re_sol1 con_sol1 Increase temperature for aryl bromides. Screen different bases and solvents. con_check1->con_sol1 side_sol1 Ensure strict anaerobic conditions. Consider copper-free protocol. side_check1->side_sol1

Caption: A logical workflow for troubleshooting poor Sonogashira coupling outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira coupling with this compound is giving a very low yield. What are the most critical factors to check?

A: Low yields with heteroaryl bromides like this compound are common and can stem from several factors. The reactivity of aryl bromides is lower than the corresponding iodides, often necessitating more carefully optimized conditions.[1][2][3]

Here are the primary areas to investigate:

  • Catalyst System: The choice of palladium source and ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Bulky, electron-rich phosphine ligands can significantly improve the rate of oxidative addition, which is often the rate-limiting step.[2][4]

  • Reaction Conditions: Temperature, base, and solvent play a synergistic role. Aryl bromides typically require higher temperatures than aryl iodides to react efficiently.[1][5]

  • Reagent Quality: The purity of your starting materials, particularly the alkyne, and the absence of water and oxygen are crucial for success.[6][7]

Q2: Which catalyst and ligand combination is best for a less reactive substrate like this compound?

A: While there is no single "best" catalyst, for challenging heteroaryl bromides, moving beyond traditional catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is often necessary.[8] Consider systems known to be effective for sterically hindered or electron-rich aryl bromides.[9]

Catalyst System ComponentExamplesRationale & Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Often used to generate the active Pd(0) species in situ with a ligand.[2]
Standard Ligand PPh₃ (Triphenylphosphine)A common starting point, but may be ineffective for this substrate.[8]
Bulky, Electron-Rich Ligands XPhos, SPhos, P(t-Bu)₃These ligands promote the difficult oxidative addition step and stabilize the active catalyst, often leading to higher yields.[4][7][10]
Copper (I) Co-catalyst CuI (Copper Iodide)Traditionally used to accelerate the reaction by facilitating the formation of a copper acetylide intermediate.[1][11] However, it can also promote unwanted side reactions.

Q3: I am observing significant formation of a byproduct from the homocoupling of my terminal alkyne (Glaser coupling). How can I prevent this?

A: Alkyne homocoupling is a major side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[7][9][12]

Here are the most effective strategies to minimize it:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[6][7] Ensure your reaction vessel, solvents, and reagents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[7]

  • Employ a Copper-Free Protocol: The most direct way to eliminate copper-catalyzed homocoupling is to remove copper from the reaction.[8][9][12] These protocols often require a more active palladium/ligand system and may use a stronger base.[8]

  • Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[12]

Q4: My reaction mixture turns black and the reaction stalls. What is happening?

A: The formation of a black precipitate is typically "palladium black," which is finely divided, insoluble, and catalytically inactive palladium metal.[10] This indicates that the active Pd(0) catalyst has decomposed and precipitated out of the solution, stopping the catalytic cycle.

Potential causes and solutions include:

  • High Temperature: Excessive heat can accelerate catalyst decomposition.[7] Try running the reaction at a lower temperature, although this may require a longer reaction time.

  • Inappropriate Solvent: Some solvents may not effectively stabilize the catalytic species. Anecdotal evidence suggests THF can sometimes promote the formation of palladium black.[3] Consider screening other anhydrous, degassed solvents like DMF, toluene, or dioxane.

  • Ligand Degradation: The phosphine ligand may be degrading or dissociating from the palladium center. Using more robust, bulky phosphine ligands can create a more stable catalytic complex.[10]

  • Impure Reagents: Impurities in the starting materials can sometimes poison the catalyst.

Q5: How do I choose the right base and solvent for my reaction?

A: The base and solvent are critical and interdependent. The base deprotonates the alkyne to form the reactive acetylide and neutralizes the HX generated during the cycle.

ParameterCommon ChoicesConsiderations
Base Amines: Triethylamine (Et₃N), Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA)Amines can often act as both the base and a co-solvent. Ensure they are high purity, anhydrous, and degassed.[6][7]
Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Stronger inorganic bases can be effective, especially in copper-free systems or with challenging substrates.[8][11]
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile (MeCN)The choice depends on substrate solubility and reaction temperature. Polar aprotic solvents like DMF can be effective but may be harder to remove.[6][8][13] Always use anhydrous and thoroughly degassed solvents.[7]

The Sonogashira Catalytic Cycle

Understanding the mechanism can aid in troubleshooting. The reaction involves two interconnected catalytic cycles. The primary palladium cycle performs the cross-coupling, while the copper cycle (if present) generates the reactive copper acetylide species.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Oxidative Addition pd0->pdiia 1 pdii L₂Pd(II)(Ar)X pdiia->pdii pdiib Transmetalation pdii->pdiib 2 pdii_alkyne L₂Pd(II)(Ar)(C≡CR') pdiib->pdii_alkyne pdiic Reductive Elimination pdii_alkyne->pdiic 3 pdiic->pd0 Regeneration product Ar-C≡CR' (Product) pdiic->product arx Ar-X (this compound) arx->pdiia cu_x Cu(I)X cu_acetylide Cu-C≡CR' (Copper Acetylide) cu_x->cu_acetylide Deprotonation alkyne H-C≡CR' alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->pdiib Transfers alkyne to Palladium

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocols

The following are general starting protocols. Optimization of temperature, reaction time, and reagent stoichiometry will likely be required for this compound.

Standard Copper-Catalyzed Sonogashira Protocol

This protocol is a general procedure for a standard palladium/copper co-catalyzed coupling.[6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • PdCl₂(PPh₃)₂ (1-5 mol%)

  • CuI (1-5 mol%)

  • Base (e.g., Et₃N or DIPA, 2-3 equiv)

  • Solvent (e.g., THF or Toluene, anhydrous and degassed)

Workflow:

G prep 1. Reagent Prep Add thiazole, Pd catalyst, & CuI to an oven-dried Schlenk flask. inert 2. Inert Atmosphere Evacuate and backfill flask with Ar or N₂ (3 cycles). prep->inert add 3. Reagent Addition Add degassed solvent, base, and terminal alkyne via syringe. inert->add react 4. Reaction Stir at desired temperature (e.g., 60-100 °C). Monitor by TLC or LC-MS. add->react workup 5. Workup & Purification Cool, filter through Celite, perform aqueous workup, and purify by column chromatography. react->workup

Caption: General experimental workflow for a Sonogashira coupling reaction.

Procedure:

  • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent and base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (a starting point could be 70 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Copper-Free Sonogashira Protocol

This protocol is advantageous for avoiding alkyne homocoupling side products.[14]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Bulky Phosphine Ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 equiv)

  • Solvent (e.g., Dioxane or DMF, anhydrous and degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the palladium precatalyst, the phosphine ligand, and the inorganic base.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent and the terminal alkyne via syringe.

  • Heat the reaction mixture to a higher temperature than the copper-catalyzed variant (e.g., 90-120 °C) and stir until completion.

  • Follow the workup and purification procedure described in the standard protocol.

References

Technical Support Center: 2-Bromo-4,5-dimethylthiazole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-4,5-dimethylthiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Purification

Potential Cause Recommended Solution
Incomplete Reaction: Starting material is a major component of the crude product.Ensure the upstream bromination reaction has gone to completion by using Thin Layer Chromatography (TLC) monitoring. Consider extending the reaction time or optimizing the temperature.
Product Loss During Extraction: The product may have some water solubility.When performing a liquid-liquid extraction, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate). A brine wash of the combined organic layers can also help to break up emulsions and reduce loss.
Suboptimal Recrystallization Solvent: The chosen solvent may be too effective, keeping the product dissolved even at low temperatures.Test a range of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[1] Consider solvent pairs like ethanol/water or hexane/ethyl acetate.
Inefficient Column Chromatography: The product may be co-eluting with impurities.Optimize the eluent system for column chromatography. A shallower solvent gradient or isocratic elution with a lower polarity mobile phase may improve separation.

Issue 2: Product is an Oil or Fails to Crystallize

Potential Cause Recommended Solution
Presence of Impurities: Impurities can inhibit crystal lattice formation.If the crude product is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.
Supersaturated Solution: The solution may be too concentrated or cooled too rapidly.Try scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of the pure compound can also be effective.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Incorrect Solvent Choice: The solvent may be too good at dissolving the compound.Evaporate some of the solvent to increase the concentration of the product. If that fails, a different solvent system should be explored.
Low Melting Point: The purified compound may naturally be an oil or have a low melting point.If the compound is a low-melting solid, try triturating the oil with a non-polar solvent in which it is insoluble (e.g., cold hexanes) to induce solidification.[1]

Issue 3: Persistent Impurities in the Final Product

Potential Cause Recommended Solution
Over-bromination: Di- or tri-brominated species may have formed during synthesis.Use a milder brominating agent, such as N-bromosuccinimide (NBS), and carefully control the stoichiometry. Lowering the reaction temperature can also increase selectivity.
Unreacted Starting Material: The starting 4,5-dimethylthiazole may be present.Optimize the purification conditions. For column chromatography, a less polar eluent system may be required to separate the non-polar starting material from the more polar product.
Degradation Products: The compound may be unstable under certain conditions.Avoid prolonged exposure to high temperatures or strong acids/bases during purification.[2] Store the purified compound at a low temperature, as recommended.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting points for purification of this compound?

A1: For a crude solid, recrystallization is often a good first choice. If the material is an oil or heavily contaminated, column chromatography is recommended.

Q2: Which solvents are best for the recrystallization of this compound?

A2: While specific data for this compound is limited, for similar brominated thiazoles, ethanol or a mixture of ethanol and water is often a good starting point.[3][4] It is crucial to perform small-scale solvent screening to find the optimal conditions.

Q3: What is a suitable eluent system for column chromatography of this compound?

A3: A mixture of hexane and ethyl acetate is a common eluent system for purifying brominated thiazoles.[3][5] The polarity can be adjusted based on the separation observed by TLC. A typical starting point could be a 9:1 or 4:1 mixture of hexane:ethyl acetate.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common method.[4] Spot the collected fractions onto a TLC plate and elute with the same solvent system used for the column. The spots can be visualized under UV light. Combine the fractions that contain the pure product.

Q5: My purified this compound is a yellow oil, but I expected a solid. What should I do?

A5: The physical state can be dependent on purity. First, confirm the identity and purity of your product using analytical methods like NMR or mass spectrometry. If it is pure, it may have a low melting point. Try cooling the oil in a dry ice/acetone bath to see if it solidifies. If impurities are present, further purification may be necessary.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a few drops of a test solvent (e.g., ethanol) by heating. Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will dissolve the compound when hot and form crystals upon cooling.[1]

  • Dissolution: In an appropriately sized flask, add the crude material and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates with the crude material. A good solvent system will give the desired product an Rf value of approximately 0.3. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Apply the sample carefully to the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques for Brominated Thiazole Analogs

Purification MethodTypical Recovery YieldTypical PurityNotes
Recrystallization 60-90%>98%Highly dependent on the choice of solvent and the initial purity of the crude material.
Column Chromatography 50-85%>99%Effective for removing a wide range of impurities, including those with similar polarity.
Distillation Variable>97%Only suitable for thermally stable liquids with a distinct boiling point from impurities.

Note: The data presented is based on analogous brominated thiazole compounds and should be considered as a general guideline. Optimization for this compound is necessary.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Solid column_chromatography Column Chromatography start->column_chromatography Oil or Highly Impure tlc TLC recrystallization->tlc column_chromatography->tlc nmr NMR / GC-MS tlc->nmr end Pure this compound nmr->end

Caption: General experimental workflow for the purification of this compound.

troubleshooting_guide cluster_yield Low Yield Solutions cluster_crystallization Crystallization Solutions cluster_purity Purity Solutions start Purification Issue low_yield Low Yield start->low_yield oiling_out Oiling Out / No Crystals start->oiling_out impurity Persistent Impurities start->impurity check_reaction Check Reaction Completion low_yield->check_reaction optimize_extraction Optimize Extraction low_yield->optimize_extraction change_solvent_recrys Change Recrystallization Solvent low_yield->change_solvent_recrys induce_crystallization Induce Crystallization (Scratch / Seed) oiling_out->induce_crystallization slow_cooling Slow Cooling oiling_out->slow_cooling pre_purify Pre-purify Crude oiling_out->pre_purify optimize_chromatography Optimize Chromatography impurity->optimize_chromatography milder_bromination Milder Bromination Conditions impurity->milder_bromination check_stability Check for Degradation impurity->check_stability

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: C-C Coupling Reactions of 2-Bromo-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low reactivity encountered with "2-Bromo-4,5-dimethylthiazole" in C-C coupling reactions. The inherent electron-rich nature of the substituted thiazole ring can present challenges for achieving high yields and efficient conversions. This guide offers targeted strategies and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low reactivity with this compound in my Suzuki-Miyaura coupling reaction?

A1: The low reactivity of this compound in Suzuki-Miyaura coupling can be attributed to several factors. The thiazole ring is electron-rich, which can hinder the oxidative addition step of the palladium catalyst to the C-Br bond, a rate-limiting step in the catalytic cycle.[1] Additionally, the nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1] The presence of two electron-donating methyl groups at the C4 and C5 positions further increases the electron density of the ring, exacerbating the issue.

Q2: What are the initial steps I should take to troubleshoot a low-yielding Stille coupling reaction with this substrate?

A2: For a low-yielding Stille coupling, first, ensure the quality and purity of your organostannane reagent, as they can degrade over time. Next, evaluate your catalyst system. While standard catalysts like Pd(PPh₃)₄ can be effective, more challenging substrates often benefit from more specialized ligands. Also, confirm that your reaction is performed under strictly anhydrous and inert conditions, as moisture and oxygen can lead to side reactions and catalyst decomposition.[2]

Q3: My Sonogashira coupling is failing. What are the most common causes?

A3: Failure in Sonogashira couplings with this compound often stems from a few key areas. Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, which can be minimized by ensuring a thoroughly deoxygenated reaction mixture and, if necessary, using a copper-free protocol.[3] Catalyst inhibition by the heteroatom lone pairs is also a significant factor. The choice of an appropriate amine base is critical; it must be sufficiently strong to deprotonate the alkyne but not so strong as to cause undesired side reactions.[3]

Q4: Can the methyl groups on the thiazole ring sterically hinder the coupling reaction?

A4: While electronic effects are generally more dominant in influencing the reactivity of the 2-bromo position, the methyl group at the 4-position could exert some steric hindrance, particularly with bulky coupling partners or large phosphine ligands. This can slow down the approach of the catalyst to the C-Br bond. Careful selection of a ligand with an appropriate cone angle can help mitigate this effect.

Q5: Are there alternative coupling methods if Suzuki, Stille, and Sonogashira reactions consistently give low yields?

A5: Yes, if you are facing persistent challenges, consider exploring other cross-coupling reactions. For instance, Negishi coupling, which utilizes organozinc reagents, can be a powerful alternative. Organozinc reagents are often more reactive than their boronic acid or organotin counterparts and can sometimes overcome the low reactivity of electron-rich heteroaryl halides.[4][5]

Troubleshooting Guides

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

Symptoms:

  • Largely unreacted starting material (this compound).

  • Formation of debrominated thiazole.

  • Homocoupling of the boronic acid.

Troubleshooting Workflow:

Troubleshooting_Suzuki start Low/No Product catalyst Optimize Catalyst System start->catalyst Initial Check conditions Modify Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents sub_catalyst1 Switch to Buchwald Ligands (e.g., SPhos, XPhos) catalyst->sub_catalyst1 sub_catalyst2 Use a Pre-formed Catalyst (e.g., XPhos-Pd-G3) catalyst->sub_catalyst2 sub_conditions1 Increase Temperature (e.g., 100-120°C) conditions->sub_conditions1 sub_conditions2 Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) conditions->sub_conditions2 sub_conditions3 Change Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O) conditions->sub_conditions3 sub_reagents1 Use Fresh Boronic Acid or Boronate Ester reagents->sub_reagents1 sub_reagents2 Ensure Anhydrous Solvents and Inert Atmosphere reagents->sub_reagents2

Troubleshooting workflow for low-yielding Suzuki-Miyaura coupling.

Issue 2: Poor Yields in Stille Coupling

Symptoms:

  • Incomplete consumption of the starting materials.

  • Formation of homocoupled organostannane byproduct.

  • Decomposition of the catalyst (formation of palladium black).

Troubleshooting Workflow:

Troubleshooting_Stille start Poor Stille Yield catalyst Adjust Catalytic System start->catalyst First Action conditions Optimize Reaction Parameters start->conditions additives Consider Additives start->additives sub_catalyst1 Increase Catalyst Loading (up to 10 mol%) sub_catalyst2 Use a Ligandless Catalyst (e.g., Pd₂(dba)₃) sub_conditions1 Screen Solvents (Toluene, Dioxane, DMF) sub_conditions2 Elevate Temperature (e.g., Reflux) sub_additives1 Add Cu(I) Co-catalyst sub_additives2 Include LiCl

Troubleshooting workflow for low-yielding Stille coupling.

Issue 3: Complications in Sonogashira Coupling

Symptoms:

  • Predominant formation of Glaser-Hay homocoupling product.

  • No reaction or very slow conversion.

  • Complex mixture of byproducts.

Troubleshooting Workflow:

Troubleshooting_Sonogashira start Sonogashira Failure homocoupling Minimize Homocoupling start->homocoupling Common Issue reactivity Enhance Reactivity start->reactivity conditions Optimize Conditions start->conditions sub_homocoupling1 Thoroughly Degas Solvents and Reaction Mixture sub_homocoupling2 Use a Copper-Free Protocol sub_reactivity1 Screen Palladium Catalysts (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) sub_reactivity2 Employ a More Effective Ligand sub_conditions1 Vary the Amine Base (e.g., Et₃N, DIPEA) sub_conditions2 Change the Solvent (e.g., THF, DMF, Toluene)

Troubleshooting workflow for problematic Sonogashira coupling.

Quantitative Data Summary

Disclaimer: The following data is compiled from studies on structurally similar bromothiazole derivatives and should be used as a reference for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Bromothiazole Analogs

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference Compound
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012855-Bromo-2-chlorobenzo[d]thiazole
Pd(OAc)₂ / SPhosK₃PO₄DMF1106785-Bromo-2-chlorobenzo[d]thiazole
PdCl₂(dppf)K₂CO₃Dioxane/H₂O801890+2-Bromo-4-methylpyridine
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane1001675-852-Bromobenzothiazole

Table 2: Stille Coupling of Bromothiazole Analogs

CatalystLigandSolventTemp. (°C)Time (h)Yield (%)Reference Compound
Pd(PPh₃)₄-Toluene1101258-622-Substituted-4-bromothiazoles
Pd₂(dba)₃P(2-furyl)₃DMF80480-902-Bromothiazole
PdCl₂(PPh₃)₂-Dioxane1002470-805-Bromo-2-aminothiazole
Pd G3 AmPhos-Toluene11048752,4-Dibromo-5-(1,3-dioxolan-2-yl)thiazole

Table 3: Sonogashira Coupling of Bromo-Heterocycle Analogs

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference Compound
PdCl₂(PPh₃)₂CuIEt₃NTHF601280-954-Bromo-2,1,3-benzothiadiazole[3]
Pd(PPh₃)₄CuIDIPEADMF80870-852-Bromo-5-iodothiazole
[DTBNpP]Pd(crotyl)ClNoneTMPDMSOrt-602-1842-87Various Heteroaryl Bromides[6]
PdCl₂(PPh₃)₂NoneTBAFNeat800.5-285-95Various Aryl Bromides[7]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a recommended starting point for the Suzuki-Miyaura coupling of this compound, adapted from procedures for other electron-rich heteroaryl bromides.[8]

  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst, for example, XPhos-Pd-G3 (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane/water (4:1 mixture) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Stille Coupling with Copper(I) Co-catalyst

This protocol incorporates a copper(I) co-catalyst, which has been shown to improve yields in Stille couplings of similar substrates.

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), a phosphine ligand such as P(2-furyl)₃ (0.1 mmol, 10 mol%), and copper(I) iodide (CuI) (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add 5 mL of anhydrous, degassed DMF via syringe, followed by the organostannane reagent (1.1 mmol, 1.1 equiv.).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the solution with aqueous potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Protocol 3: Copper-Free Sonogashira Coupling

This copper-free protocol can help to minimize the formation of alkyne homocoupling byproducts.[3][7]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and tetrabutylammonium fluoride (TBAF) (3.0 mmol, 3.0 equiv.).

  • Reagent Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Inert Atmosphere: Flush the tube with argon.

  • Reaction: Heat the reaction mixture to 80 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 0.5-2 hours.

  • Work-up: After cooling, dissolve the reaction mixture in ethyl acetate, wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromo-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-4,5-dimethylthiazole. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst poisoning and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my cross-coupling reaction with this compound?

A1: Low conversion is a common issue and can often be attributed to catalyst poisoning or deactivation. The thiazole ring in your substrate contains both sulfur and nitrogen atoms, which can act as Lewis bases and coordinate strongly to the palladium catalyst. This coordination can block the active sites of the catalyst, hindering its ability to participate in the catalytic cycle and leading to low or no product formation.

Q2: What are the primary sources of catalyst poisons in these reactions?

A2: Apart from the substrate itself, several other factors can introduce catalyst poisons:

  • Impurities in Starting Materials: Residual impurities in this compound or the coupling partner, especially those containing sulfur or other strongly coordinating functional groups, can poison the catalyst.

  • Solvent and Reagents: Solvents that are not properly degassed can contain oxygen, which can lead to the oxidation and deactivation of the Pd(0) catalyst. Impurities in bases or other additives can also be problematic.

  • Side Reactions: Undesired side reactions can generate species that inhibit the catalyst.

Q3: How can I mitigate catalyst poisoning by the thiazole substrate itself?

A3: The key is to use a catalytic system that is more resistant to coordination by the heteroatoms of the thiazole ring. This can be achieved by:

  • Bulky, Electron-Rich Ligands: Employing sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can promote the desired catalytic cycle and discourage catalyst inhibition by the thiazole.

  • Pre-catalysts: Using well-defined pre-catalysts can sometimes offer better reproducibility and activity.

  • Reaction Additives: In some cases, additives like trimethyl borate have been shown to attenuate the Lewis basicity of heteroatoms, thereby mitigating catalyst poisoning in Suzuki-Miyaura reactions.[1]

Q4: My reaction starts but then stalls, leaving significant unreacted starting material. What could be the cause?

A4: This phenomenon, known as progressive catalyst deactivation, suggests that the catalyst is initially active but is gradually poisoned over the course of the reaction. This can happen as the concentration of the thiazole-containing product increases, leading to more frequent coordination with the catalyst. A "slow-release" strategy for the addition of the this compound might be beneficial in such cases.

Q5: Are there any specific types of cross-coupling reactions that are more susceptible to catalyst poisoning with this substrate?

A5: While all palladium-catalyzed reactions can be affected, reactions that are more sensitive to the electronic properties of the substrate and catalyst, such as certain Heck or Sonogashira couplings, might be more challenging. The choice of the appropriate catalyst and ligand system is crucial for all coupling types.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but the yield is unsatisfactory.

Possible Cause Solution
Catalyst Poisoning by Thiazole Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. Consider using a pre-catalyst like XPhos Pd G2 or G3.
Inefficient Oxidative Addition Ensure your this compound is of high purity. The C-Br bond is generally reactive, but poor substrate quality can hinder this step.
Boronic Acid Decomposition Use the corresponding boronate ester (e.g., pinacol boronate) which is often more stable. Ensure anhydrous conditions to prevent protodeboronation.
Inappropriate Base Screen different bases. K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings with heteroaryl halides.
Oxygen Sensitivity Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.

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// Edges Start -> Poisoning; Poisoning -> Sol_Ligand [label="Yes"]; Poisoning -> OxidativeAddition [label="No"]; OxidativeAddition -> Sol_Purity [label="Yes"]; OxidativeAddition -> BoronicAcid [label="No"]; BoronicAcid -> Sol_Boronate [label="Yes"]; BoronicAcid -> Base [label="No"]; Base -> Sol_Base [label="Yes"]; Base -> Oxygen [label="No"]; Oxygen -> Sol_Degas [label="Yes"]; } . Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

Issue 2: Failed Buchwald-Hartwig Amination

Your attempt to couple an amine with this compound via Buchwald-Hartwig amination results in starting material recovery or decomposition.

Possible Cause Solution
Catalyst Deactivation by Substrate Employ specialized ligands designed for coupling coordinating heterocycles, such as Josiphos-type or BippyPhos ligands.
Strong Base Incompatibility If substrate decomposition is observed, switch from strong bases like NaOtBu or LiHMDS to milder bases such as K₃PO₄ or Cs₂CO₃.
Steric Hindrance If coupling a bulky amine, use a less sterically demanding ligand to accommodate all components at the metal center.
Unfavorable Ligand Exchange Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) in combination with a variety of phosphine ligands.

dot graph "Troubleshooting_Buchwald_Hartwig" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

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// Edges Start -> Deactivation; Deactivation -> Sol_Ligand [label="Yes"]; Deactivation -> BaseDecomp [label="No"]; BaseDecomp -> Sol_Base [label="Yes"]; BaseDecomp -> Sterics [label="No"]; Sterics -> Sol_Sterics [label="Yes"]; Sterics -> LigandExchange [label="No"]; LigandExchange -> Sol_Screen [label="Yes"]; } . Caption: Troubleshooting guide for failed Buchwald-Hartwig amination reactions.

Quantitative Data from Analogous Systems

While specific data for this compound is limited in the literature, the following tables summarize the performance of various catalytic systems in cross-coupling reactions of analogous brominated heterocycles. This data can serve as a valuable starting point for reaction optimization.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Bromo-Heterocycles

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-2-chlorobenzothiazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
5-Bromo-2-chlorobenzothiazole3-Fluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄DMF110678
2-Bromo-4-iodopyridineArylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98
2-Bromo-4-iodopyridineArylboronic acidPdCl₂(dppf)Cs₂CO₃DMF9012~88-96

Data sourced from analogous systems to provide a predictive framework.[2][3]

Table 2: Catalyst Performance in Sonogashira Coupling of Bromo-Heterocycles

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2,5-DibromothiazolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-100-High
2-Bromo-4-iodopyridineTerminal alkynePd(PPh₃)₄ / CuIEt₃NTHFRT16~85-95
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ / XPhosEt₃NMeCN110-High

Data sourced from analogous systems to provide a predictive framework.[2][3][4]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for reactions with this compound. Note: These are starting points and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the palladium source and the phosphine ligand under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Boronic Acid, Base B Evacuate/Backfill with Inert Gas (3x) A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat & Stir D->E F Monitor Progress (TLC, LC-MS) E->F G Cool & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to an oven-dried Schlenk tube.

  • Seal the tube, remove from the glovebox, and add this compound followed by the anhydrous, degassed solvent.

  • Add the amine coupling partner via syringe.

  • Heat the mixture with stirring (e.g., 100-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[5]

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArBr [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_complex [label="L-Pd(II)(Ar)(Br)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R₂NH", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", fillcolor="#FFFFFF", fontcolor="#202124"]; Ligand_Exchange [label="Ligand Exchange\n& Deprotonation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Amido_complex [label="L-Pd(II)(Ar)(NR₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Red_Elim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-NR₂", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd; ArBr -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Ligand_Exchange; Amine -> Ligand_Exchange; Base -> Ligand_Exchange; Ligand_Exchange -> Amido_complex; Amido_complex -> Red_Elim; Red_Elim -> Product; Red_Elim -> Pd0 [label="Regenerates\nCatalyst"]; } . Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Effect of base and solvent on "2-Bromo-4,5-dimethylthiazole" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4,5-dimethylthiazole. The following information addresses common issues related to the impact of bases and solvents in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: this compound is a versatile building block frequently used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with amines.

  • Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.

  • Heck Coupling: For the formation of a C-C bond with alkenes.

  • Stille Coupling: For the formation of a C-C bond with organostannanes.

Q2: How do I choose the optimal base for a cross-coupling reaction with this compound?

A2: The choice of base is critical and highly dependent on the specific reaction, the coupling partners, and the solvent.[1]

  • For Suzuki-Miyaura couplings, inorganic bases are common. Aqueous solutions of potassium carbonate (K₂CO₃) are frequently used.[2] Other options include cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially if your substrate is sensitive to stronger bases or aqueous conditions.[3]

  • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[3] However, for sensitive substrates, weaker bases like cesium carbonate may be effective.[4] The choice can be influenced by the pKa of the amine.

  • For Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used, which can also act as a solvent.[5] In some cases, an inorganic base like cesium carbonate or potassium carbonate is used, particularly in copper-free protocols.[6][7]

Q3: What is the role of the solvent in these reactions, and how do I select an appropriate one?

A3: The solvent's primary roles are to dissolve the reactants and catalyst and to influence the reaction rate and outcome. The choice of solvent can affect catalyst stability and the solubility of the base.[8]

  • Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are widely used. Dioxane, often with water, is a common choice for Suzuki couplings.[2]

  • Aromatic nonpolar solvents such as toluene and xylene are also frequently employed, particularly in Buchwald-Hartwig aminations, as they are less likely to coordinate with the palladium catalyst.[4][9]

  • The selection should consider the solubility of all components, including the base, and the desired reaction temperature.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution Citation
Inefficient Catalyst System Screen different palladium catalysts and ligands. For heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective.[2][10]
Poor Choice of Base If using a weak base like K₂CO₃, consider a stronger base such as Cs₂CO₃ or K₃PO₄, especially with less reactive boronic acids.[3]
Protodeboronation of Boronic Acid This side reaction is the cleavage of the C-B bond by a proton source. Ensure anhydrous and thoroughly degassed solvents. Using more stable boronic esters (e.g., pinacol esters) can also mitigate this issue.[10]
Catalyst Deactivation The thiazole nitrogen can coordinate to the palladium center, inhibiting the reaction. Using bulky ligands can sometimes prevent this coordination.[2]
Issue 2: Side Reactions in Buchwald-Hartwig Amination
Possible Cause Suggested Solution Citation
Substrate Decomposition Strong bases like NaOtBu can cause decomposition of sensitive functional groups. Consider using a weaker base like Cs₂CO₃ or K₃PO₄.[3]
Hydrodehalogenation The bromo group is replaced by hydrogen. This can be caused by impurities or a non-optimal catalyst/ligand combination. Ensure high-purity starting materials and screen different ligands.
Homocoupling of Amine This is less common but can occur under certain conditions. Optimizing the reaction temperature and catalyst loading may help.
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Possible Cause Suggested Solution Citation
High Reaction Temperature Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[10]
Insufficient Ligand Increase the ligand-to-palladium ratio to better stabilize the active Pd(0) species.[10]
Oxygen Contamination Ensure the reaction is performed under strictly inert conditions (e.g., argon or nitrogen atmosphere) and use degassed solvents.[11]

Quantitative Data Summary

The following tables summarize reaction conditions and yields found in the literature for cross-coupling reactions involving this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

Reactant 2 Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference
(4-aminophenyl)boronic acidPd(dppf)Cl₂K₂CO₃ (2M aq.)Dioxane1002.5Not specified[2]

Note: The patent does not specify the yield for this particular reaction but indicates the complete consumption of starting material.

Table 2: Buchwald-Hartwig Type Amination Conditions

Reactant 2 Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-amino-N-(thiazol-2-yl)benzenesulfonamideNot specifiedNot specifiedNot specifiedNot specifiedNot specified25-40[9]

Note: The patent mentions a Buchwald-Hartwig type coupling but does not provide specific details on the base and solvent used for the this compound derivative.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure described for a similar reaction.[2]

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting a Suzuki-Miyaura Coupling Reaction

G cluster_reagents Reagent Optimization cluster_conditions Condition Optimization start Low Yield in Suzuki Coupling check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions catalyst Screen Pd Catalyst & Ligand check_reagents->catalyst base Change Base (e.g., K₂CO₃ to Cs₂CO₃) check_reagents->base boronic Use Boronic Ester (e.g., pinacol) check_reagents->boronic degas Ensure Rigorous Degassing check_conditions->degas temp Optimize Temperature check_conditions->temp solvent Screen Solvents (e.g., Dioxane, Toluene) check_conditions->solvent end Improved Yield catalyst->end base->end boronic->end degas->end temp->end solvent->end G pd0 Pd(0)L₂ Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate R¹-Pd(II)L₂(X) oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_coupled R¹-Pd(II)L₂(R²) transmetalation->pd_coupled reductive_elim Reductive Elimination pd_coupled->reductive_elim reductive_elim->pd0 product R¹-R² Product reductive_elim->product reagents R¹-X (this compound) reagents->oxidative_add coupling_partner R²-M (e.g., Ar-B(OH)₂) coupling_partner->transmetalation base_node Base base_node->transmetalation

References

Byproduct formation in the synthesis of "2-Bromo-4,5-dimethylthiazole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Bromo-4,5-dimethylthiazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound is the Sandmeyer reaction.[1][2] This chemical reaction involves the conversion of an aromatic amine, in this case, 2-Amino-4,5-dimethylthiazole, into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[3][4]

Q2: My synthesis is resulting in a low yield. What are the potential causes?

A2: Low yields in the Sandmeyer reaction for this synthesis are often attributed to several factors:

  • Decomposition of the Diazonium Salt: The intermediate diazonium salt is thermally unstable. It is crucial to maintain low temperatures (typically 0-5 °C) throughout the diazotization and subsequent displacement steps to prevent its decomposition, which can lead to the formation of phenols and tarry byproducts.

  • Purity of Starting Materials: The starting material, 2-Amino-4,5-dimethylthiazole, should be of high purity. Impurities can interfere with the diazotization process.

  • Incomplete Diazotization: Ensure the complete conversion of the amine to the diazonium salt. This requires careful, slow addition of sodium nitrite in the presence of a strong acid like HBr.

  • Catalyst Activity: The copper(I) bromide catalyst must be active. If it has been exposed to air for extended periods, it may have oxidized to copper(II), which is less effective.

Q3: I have identified impurities in my final product. What are the most likely byproducts?

A3: Several byproducts can form during the synthesis of this compound. The most common include:

  • 4,5-dimethylthiazol-2-ol: This is often the major byproduct, formed from the reaction of the intermediate diazonium salt with water. Maintaining a low reaction temperature is critical to minimize its formation.

  • Unreacted 2-Amino-4,5-dimethylthiazole: If the diazotization step is incomplete, the starting material will remain in the reaction mixture.

  • Biaryl Thiazoles: Radical mechanisms inherent to the Sandmeyer reaction can lead to the formation of coupled biaryl byproducts.[2]

  • Isomeric Bromothiazoles (if using direct bromination): If direct bromination of 4,5-dimethylthiazole is attempted, a mixture of 2-bromo, and potentially polybrominated, isomers can be formed, which are often difficult to separate.[5][6]

Q4: How can I minimize the formation of the primary byproduct, 4,5-dimethylthiazol-2-ol?

A4: To suppress the formation of the corresponding phenol (4,5-dimethylthiazol-2-ol), strict temperature control is paramount. The reaction of the diazonium salt with water is highly temperature-dependent. The reaction should be kept at 0-5 °C until the diazonium salt has been fully consumed by the copper(I) bromide reagent. Additionally, using a more concentrated hydrobromic acid solution can help to stabilize the diazonium salt and reduce the activity of water.

Q5: During the reaction, a dark-colored tar has formed. What causes this and how can it be prevented?

A5: The formation of dark, insoluble tars is a common issue resulting from the decomposition and polymerization of the diazonium salt intermediate. This is typically caused by elevated temperatures. To prevent this, ensure that the initial amine solution is thoroughly chilled in an ice-salt bath before the dropwise addition of the cold sodium nitrite solution. Vigorous stirring is also important to dissipate localized heat generated during the exothermic diazotization step.

Q6: What are the recommended purification methods for crude this compound?

A6: The crude product can typically be purified using standard laboratory techniques.

  • Column Chromatography: This is a highly effective method for separating the desired product from polar byproducts like 4,5-dimethylthiazol-2-ol and unreacted starting material. A common stationary phase is silica gel, with an eluent system such as a gradient of ethyl acetate in hexanes.[7][8]

  • Recrystallization: If the crude product is a solid and sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) can be an excellent final step to obtain a highly pure, crystalline product.[7][9]

Troubleshooting Summary

Issue Observed Potential Cause(s) Recommended Solution(s)
Low Yield1. Diazonium salt decomposition. 2. Incomplete diazotization. 3. Inactive Cu(I)Br catalyst.1. Maintain reaction temperature at 0-5 °C. 2. Ensure slow, dropwise addition of NaNO₂. 3. Use fresh or properly stored Cu(I)Br.
Formation of Phenol ByproductReaction of diazonium salt with water.Maintain strict low-temperature control (0-5 °C). Use concentrated HBr.
Dark Tar/Polymer FormationUncontrolled decomposition of the diazonium salt due to high temperature.Pre-cool all solutions. Use an ice-salt bath. Ensure efficient stirring.
Product Contaminated with Starting MaterialIncomplete diazotization reaction.Allow sufficient reaction time for diazotization at low temperature. Confirm absence of amine by TLC before proceeding.
Difficult PurificationPresence of multiple isomeric byproducts.This is common with direct bromination methods. Use the Sandmeyer route for better regioselectivity.[5]

Visualized Workflows and Reaction Pathways

Synthesis via Sandmeyer Reaction

Sandmeyer_Reaction cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction SM 2-Amino-4,5-dimethylthiazole Diazonium 4,5-Dimethylthiazole-2-diazonium Salt (Unstable Intermediate) SM->Diazonium Product This compound Diazonium->Product Reagent1 NaNO₂, HBr (0-5 °C) Reagent1->SM Reagent2 CuBr Reagent2->Diazonium

Caption: Main synthetic pathway for this compound.

Common Byproduct Formation Pathways

Byproduct_Formation cluster_main Desired Reaction cluster_side Side Reactions Diazonium 4,5-Dimethylthiazole-2-diazonium Salt Product This compound Diazonium->Product + CuBr (Low Temp) Phenol 4,5-dimethylthiazol-2-ol Diazonium->Phenol + H₂O (Higher Temp) Biaryl Biaryl Byproducts Diazonium->Biaryl Radical Coupling

Caption: Formation of the desired product and common byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start: Synthesis of this compound CheckYield Check Yield and Purity (TLC, NMR) Start->CheckYield Success Successful Synthesis: Proceed to Purification CheckYield->Success High Yield & Purity LowYield Issue: Low Yield CheckYield->LowYield Low Yield Impure Issue: Impure Product CheckYield->Impure Impure CheckTemp Verify Temperature Control (0-5 °C) LowYield->CheckTemp IdentifyByproducts Identify Byproducts (e.g., Phenol, Starting Material) Impure->IdentifyByproducts CheckReagents Check Reagent Purity and Catalyst Activity CheckTemp->CheckReagents Temp OK CheckReagents->Start Adjust & Retry OptimizePurification Optimize Purification: Column Chromatography or Recrystallization IdentifyByproducts->OptimizePurification OptimizePurification->Success Purified

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 2-Amino-4,5-dimethylthiazole

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Amino-4,5-dimethylthiazole (1 equivalent) in 48% hydrobromic acid.

    • Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

    • Separately, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature does not rise above 5 °C. The addition should take approximately 30 minutes.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction (Displacement):

    • In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the cold, stirred CuBr solution. Gas evolution (N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours. Gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion, but this should be monitored carefully by TLC to avoid byproduct formation.

  • Work-up and Isolation:

    • Cool the reaction mixture and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous phase).

    • Combine the organic layers and wash sequentially with deionized water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column and appropriate glassware

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexanes.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample solution to the top of the silica bed.

  • Elution:

    • Begin eluting the column with a low-polarity solvent system (e.g., 100% hexanes or 2-5% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the compounds from the column.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Final Step:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Work-up Procedures for 2-Bromo-4,5-dimethylthiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common cross-coupling reactions involving 2-Bromo-4,5-dimethylthiazole. The following information is intended to assist in the successful execution and work-up of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound proceeding with low yield?

A1: Low yields in cross-coupling reactions with this compound can be attributed to several factors. As an electron-rich heteroaryl halide, the oxidative addition of the palladium catalyst to the C-Br bond can be a challenging step.[1] Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-rich systems like this thiazole, bulky and electron-rich phosphine ligands such as SPhos and XPhos are often more effective than traditional ligands like triphenylphosphine (PPh₃).

  • Base Selection: The strength and type of base can significantly impact the reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base should be optimized for the specific coupling reaction.

  • Reaction Temperature: While many cross-coupling reactions require elevated temperatures (e.g., 80-110 °C), excessive heat can lead to decomposition of the starting material, product, or catalyst. It is advisable to screen a range of temperatures.[2]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensuring a thoroughly degassed reaction mixture and maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation.[2]

Q2: I am observing a significant amount of debromination of my this compound starting material. How can I minimize this side reaction?

A2: Protodebromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction with electron-rich heteroaryl halides.[2] To minimize this:

  • Use a Milder Base: Strong bases can sometimes promote this side reaction. Consider switching to a milder base, such as potassium carbonate (K₂CO₃).[2]

  • Optimize the Ligand: Certain phosphine ligands can favor pathways that lead to debromination. Experimenting with different ligands may be necessary.[2]

  • Lower the Reaction Temperature: High temperatures can increase the rate of side reactions. Reducing the temperature, even if it slightly slows the desired reaction, can often significantly decrease the extent of debromination.[2]

Q3: What is the best way to remove tin byproducts from my Stille coupling reaction?

A3: Organotin byproducts from Stille reactions can be challenging to remove due to their toxicity and chromatographic behavior.[3] Effective work-up procedures include:

  • Aqueous Potassium Fluoride (KF) Wash: Washing the reaction mixture with a saturated aqueous solution of KF will precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.[3]

  • Silica Gel Chromatography with Triethylamine: Filtering the crude product through a plug of silica gel eluted with a solvent system containing a small percentage of triethylamine (e.g., 2-5%) can effectively remove tin residues.[3]

Q4: In my Sonogashira coupling, I am observing significant homocoupling of the alkyne. How can this be prevented?

A4: The homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst. To mitigate this:

  • Run the Reaction Under Strictly Inert Conditions: Oxygen can promote the homocoupling reaction. Ensure your reaction is set up under a rigorously maintained inert atmosphere.

  • Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often require a more active palladium/ligand system but can provide a cleaner reaction profile.

  • Control the Addition of the Alkyne: In some cases, slow addition of the alkyne to the reaction mixture can help to minimize its concentration and thus reduce the rate of homocoupling.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst system for the electron-rich thiazole.Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). Consider using a pre-catalyst.
Inappropriate base.Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if necessary.
Low reaction temperature.Gradually increase the reaction temperature, monitoring for decomposition.
Protodebromination of Starting Material Base is too strong or reaction temperature is too high.Switch to a milder base (e.g., K₂CO₃). Lower the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen.Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Catalyst poisoning by the thiazole nitrogen.Use bulky, electron-rich ligands (e.g., Xantphos, RuPhos) to shield the palladium center.
Base is not strong enough.Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS.
Amine is not reactive enough.For less reactive amines, consider using a more active catalyst system or higher reaction temperatures.
Decomposition of Starting Material or Product Reaction temperature is too high.Optimize the temperature; sometimes longer reaction times at lower temperatures are more effective.
Sonogashira Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst system.Ensure the palladium and copper catalysts are of good quality. Consider using a more active palladium catalyst/ligand combination.
Inappropriate base.Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Ensure the amine base is pure and dry.
Significant Alkyne Homocoupling Presence of oxygen.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
High concentration of copper catalyst.Reduce the amount of CuI or consider a copper-free protocol.

Experimental Protocols & Data

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4,5-dimethylthiazole

General Procedure:

To a reaction vessel are added this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base such as K₃PO₄ (2.0-3.0 equiv.), and a palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon). A degassed solvent (e.g., 1,4-dioxane/water or toluene) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS.

Work-up:

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Catalyst System Base Solvent Temp (°C) Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80Moderate
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane100Good
Pd₂(dba)₃ / XPhosK₃PO₄Toluene110High

Note: Yields are representative and can vary based on the specific arylboronic acid and reaction conditions.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4,5-dimethylthiazole Derivatives

A patent describes a Buchwald-Hartwig type coupling using this compound.[4][5]

General Procedure:

In a reaction vessel, this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a strong base (e.g., NaOt-Bu, 2.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%) are combined under an inert atmosphere. Anhydrous solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated with stirring (typically 80-110 °C). The reaction is monitored by TLC or LC-MS.

Work-up:

After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Catalyst/Ligand Base Solvent Temp (°C) Yield
Pd₂(dba)₃ / BINAPNaOt-BuToluene100Good
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane110Good to High

Note: Yields are dependent on the specific amine coupling partner.

Sonogashira Coupling: Synthesis of 2-Alkynyl-4,5-dimethylthiazoles

A patent discloses the use of this compound in a Sonogashira coupling.[6]

General Procedure:

To a Schlenk flask under an inert atmosphere are added this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). A degassed solvent (e.g., DMF or THF) and a degassed amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.) are added. The terminal alkyne (1.1-1.5 equiv.) is then added, and the reaction mixture is stirred at the appropriate temperature (e.g., 25-70 °C).

Work-up:

Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Pd Catalyst Cu Source Base Solvent Temp (°C) Yield
PdCl₂(PPh₃)₂CuIEt₃NDMF70Good
Pd(PPh₃)₄CuIDIPEATHFRT to 50Moderate to Good

Note: Yields are dependent on the specific alkyne used.

Experimental Workflows & Signaling Pathways

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, coupling partner, base, and catalyst/ligand in a dry flask. B Purge flask with inert gas (Ar or N2). A->B C Add degassed solvent. B->C D Heat to target temperature and stir. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature. E->F G Aqueous work-up (e.g., wash with H2O, brine). F->G H Dry organic layer (e.g., Na2SO4). G->H I Concentrate under reduced pressure. H->I J Purify by column chromatography. I->J

Caption: General experimental workflow for cross-coupling reactions.

logical_relationship cluster_problem Common Problems cluster_solutions Potential Solutions low_yield Low Yield optimize_catalyst Optimize Catalyst/Ligand (e.g., bulky, electron-rich) low_yield->optimize_catalyst optimize_base Optimize Base (strength, type) low_yield->optimize_base optimize_temp Optimize Temperature low_yield->optimize_temp debromination Protodebromination debromination->optimize_base debromination->optimize_temp homocoupling Homocoupling inert_atmosphere Ensure Inert Atmosphere homocoupling->inert_atmosphere copper_free Use Copper-Free Conditions (for Sonogashira) homocoupling->copper_free

Caption: Troubleshooting logic for common cross-coupling issues.

References

Validation & Comparative

"2-Bromo-4,5-dimethylthiazole" 1H NMR and 13C NMR analysis

Author: BenchChem Technical Support Team. Date: December 2025

An extensive analysis of the 1H and 13C NMR spectra of 2-Bromo-4,5-dimethylthiazole is crucial for researchers in drug development and organic synthesis. This guide provides a comparative analysis of its spectral data, referencing structurally similar compounds to elucidate the electronic and structural effects of the bromine substituent and methyl groups on the thiazole ring.

Predicted and Comparative NMR Data

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be simple, showing two singlets corresponding to the two methyl groups at the C4 and C5 positions. The introduction of an electronegative bromine atom at the C2 position is anticipated to deshield the adjacent protons, though in this case, there are no protons on the thiazole ring itself. The primary effect will be observed in the ¹³C NMR spectrum.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

CompoundH2H4-CH₃H5-CH₃
This compound (Predicted) -~2.3-2.5~2.2-2.4
4,5-Dimethylthiazole[1][2]8.62.412.31
2-Bromothiazole[3]7.6 (d)--

Note: The predicted values for this compound are estimations based on the additive effects of substituents observed in related structures.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides more detailed information about the carbon skeleton. The bromine atom at C2 is expected to cause a significant downfield shift for C2 due to its inductive effect. The chemical shifts of C4 and C5 will also be influenced, and the methyl carbons will appear in the typical aliphatic region.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃

CompoundC2C4C5C4-CH₃C5-CH₃
This compound (Predicted) ~135-140~148-152~125-130~15-17~11-13
4,5-Dimethylthiazole[1]151.2145.4127.014.811.4
2-Bromothiazole137.5143.7122.9--

Note: Predicted values are based on established substituent effects on the thiazole ring.

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a heterocyclic compound like this compound.

NMR_Workflow Workflow for NMR Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh ~5-10 mg of Sample Solvent Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl3) Sample->Solvent TMS Add TMS as internal standard (0 ppm) Solvent->TMS Tube Transfer to NMR Tube TMS->Tube Instrument Insert Sample into NMR Spectrometer (e.g., 400 MHz) Tube->Instrument Lock Lock on Deuterium Signal Instrument->Lock Shim Shim for Magnetic Field Homogeneity Lock->Shim Acquire Acquire 1H and 13C NMR Spectra Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (1H) Baseline->Integrate Shifts Determine Chemical Shifts (δ) Integrate->Shifts Multiplicity Analyze Signal Multiplicity Shifts->Multiplicity Coupling Measure Coupling Constants (J) Multiplicity->Coupling Assign Assign Signals to Specific Nuclei Coupling->Assign

Caption: NMR analysis workflow from sample preparation to spectral interpretation.

Detailed Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice due to its good solubilizing properties and relatively clean spectral window.

  • Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Use a nuclear magnetic resonance spectrometer, for instance, a 400 MHz instrument.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved signals.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm.

    • Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.

    • Spectral Width: Set a spectral width of approximately 240 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Peak Picking and Integration: Identify the chemical shifts of all peaks. For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

  • Assignment: Assign the observed signals to the corresponding nuclei in the this compound molecule based on chemical shifts, and for more complex molecules, coupling patterns and 2D NMR experiments (COSY, HSQC, HMBC).

References

A Comparative Guide to the Suzuki Cross-Coupling of 2-Bromo-4,5-dimethylthiazole and 2-Bromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the Suzuki reactions of two key building blocks: 2-bromo-4,5-dimethylthiazole and 2-bromo-4-methylthiazole. Understanding the nuances in their reactivity is crucial for optimizing synthetic routes in drug discovery and materials science.

Executive Summary

While direct, side-by-side comparative studies of the Suzuki coupling of this compound and 2-bromo-4-methylthiazole are not extensively documented in publicly available literature, a comparison can be drawn based on established principles of organic chemistry and data from reactions of structurally similar compounds.

The primary difference in reactivity between these two substrates is expected to arise from steric and electronic effects imparted by the methyl substituents on the thiazole ring. The additional methyl group at the 5-position in this compound is likely to exert a modest steric hindrance around the reaction center, potentially influencing the rate of oxidative addition of the palladium catalyst. Electronically, both substrates are similar, with the methyl groups acting as weak electron-donating groups.

This guide will delve into the theoretical considerations, present generalized experimental protocols, and provide a framework for optimizing reaction conditions for these important synthetic intermediates.

Theoretical Comparison of Reactivity

FeatureThis compound2-Bromo-4-methylthiazoleImpact on Suzuki Coupling
Steric Hindrance Higher, due to the presence of the C5-methyl group adjacent to the C-Br bond.Lower.The increased steric bulk in this compound may slightly hinder the approach of the bulky palladium catalyst, potentially leading to slower reaction rates or requiring more robust catalytic systems (e.g., bulkier phosphine ligands) to achieve comparable yields to 2-bromo-4-methylthiazole.
Electronic Effects The two electron-donating methyl groups slightly increase the electron density of the thiazole ring.The single electron-donating methyl group has a less pronounced effect on the electron density of the ring compared to the dimethylated analog.The slightly higher electron density in this compound could make the oxidative addition step of the palladium catalyst marginally slower compared to 2-bromo-4-methylthiazole. However, this electronic effect is generally considered to be less significant than the steric influence in this context.

Experimental Data Summary

As specific comparative data is scarce, the following tables provide representative Suzuki coupling conditions for a structurally similar substrate, 2-bromo-4-methylpyridine, to offer a starting point for optimization.

Table 1: Representative Suzuki Coupling Conditions and Yields for a Structurally Similar Heterocycle (2-Bromo-4-methylpyridine)

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic AcidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O (5:1)120 (MW)0.581[1]
4-Methoxyphenylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O (4:1)9012-24~92 (on a similar substrate)[2]
4-Chlorophenylboronic AcidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified~80 (representative)[2]
3-Thienylboronic AcidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified~73 (representative)[2]

Note: The data presented is for 2-bromo-4-methylpyridine and should be considered as a guideline for optimizing the reactions of 2-bromo-4-methylthiazole and this compound. Yields are highly dependent on the specific reaction conditions and substrates.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of 2-bromothiazole derivatives. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary to achieve maximum yield for each specific substrate combination.

Materials:

  • 2-Bromothiazole derivative (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromothiazole derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-arylthiazole derivative.

Mandatory Visualizations

To aid in the understanding of the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)Ln-X B->C D Transmetalation C->D E Ar-Pd(II)Ln-Ar' D->E F Reductive Elimination E->F F->A J Ar-Ar' F->J G Ar-X G->B H Ar'-B(OR)2 H->D I Base I->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - 2-Bromothiazole - Arylboronic Acid - Catalyst - Base B Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup (Extraction with Organic Solvent) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Pure 2-Arylthiazole Product I->J

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.

Conclusion

In the Suzuki cross-coupling of this compound and 2-bromo-4-methylthiazole, steric hindrance is anticipated to be the more dominant differentiating factor. The additional methyl group in the 4,5-dimethylated substrate may necessitate the use of more sterically demanding phosphine ligands or slightly more forcing reaction conditions to achieve yields comparable to its less hindered counterpart. However, both substrates are expected to be viable partners in Suzuki reactions, providing valuable routes to a diverse range of 2-arylthiazole derivatives. The provided general protocol and insights from similar reactions offer a solid foundation for researchers to develop and optimize specific synthetic transformations for their drug discovery and development programs.

References

Comparative Guide to 2-Bromo-4,5-dimethylthiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure and biological performance of 2-bromo-4,5-dimethylthiazole derivatives and related thiazole compounds that have emerged as significant scaffolds in medicinal chemistry. Thiazole-based compounds have garnered considerable interest as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways. This document summarizes crystallographic data, compares biological activity, and provides detailed experimental methodologies to support further research and development in this area.

Structural and Performance Comparison of Thiazole Derivatives

The following tables present a comparative overview of the crystallographic data and biological activity of selected thiazole derivatives. Due to the limited public availability of the X-ray crystal structure for this compound, data for structurally related brominated thiazoles and biologically active 4-methylthiazole derivatives are provided for a comprehensive comparison.

Table 1: Crystallographic Data of Selected Brominated Thiazole Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
2,4-DibromothiazoleC₃HBr₂NSOrthorhombicFmm26.700(10)16.21(3)5.516(8)909090[1]
2,4-Diacetyl-5-bromothiazoleC₇H₆BrNO₂STriclinicP-14.040(2)8.254(5)13.208(8)96.191(17)93.865(16)94.067(11)[1]
2-Bromo-4-phenyl-1,3-thiazoleC₉H₆BrNSMonoclinicP2₁/c------[1]

Note: Detailed unit cell parameters for 2-Bromo-4-phenyl-1,3-thiazole were not immediately available in the referenced abstract.

Table 2: Biological Activity of Selected Thiazole Derivatives as EGFR/BRAF Inhibitors

Compound IDSubstitution PatternTarget(s)GI₅₀ (nM)¹IC₅₀ (nM)²
3a 2-(2-(4-nitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazoleEGFR, BRAFV600E37-54EGFR: 89-98, BRAFV600E: 93-126
3c 2-(2-(4-chlorophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazoleEGFR, BRAFV600E37-54EGFR: 89-98, BRAFV600E: 93-126
3d 2-(2-(4-bromophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazoleEGFR, BRAFV600E37-54EGFR: 89-98, BRAFV600E: 93-126
3f 2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-phenyl-4-methyl-2,3-dihydrothiazoleEGFR, BRAFV600E37-54EGFR: 89, BRAFV600E: 93
Erlotinib (Reference Drug)EGFR33EGFR: 80, BRAFV600E: 60
Dabrafenib (Reference Drug with Thiazole Core)BRAFV600E-BRAFV600E: 47.2

¹GI₅₀ values represent the concentration causing 50% growth inhibition in a panel of four human cancer cell lines. ²IC₅₀ values represent the concentration causing 50% inhibition of the target kinase activity.

Experimental Protocols

Synthesis of 2,3,4-trisubstituted thiazole derivatives (General Procedure)

This protocol is adapted from the synthesis of thiazole derivatives with EGFR/BRAF inhibitory activity.[2][3][4]

Method A: Room Temperature

  • A mixture of 1,4-disubstituted thiosemicarbazide (1 mmol) and chloroacetone (1 mmol, 0.092 g) in ethyl acetate (10 mL) is prepared.

  • Triethylamine (1.5 mmol, 0.15 g) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • The solvent is evaporated under reduced pressure.

  • The resulting solid is washed with water, filtered, and dried.

  • The crude product is purified by recrystallization from ethanol.

Method B: Reflux

  • A mixture of 1,4-disubstituted thiosemicarbazide (1 mmol) and chloroacetone (1 mmol, 0.092 g) in ethanol (10 mL) is prepared.

  • The reaction mixture is refluxed for 6-10 hours.

  • The mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from ethanol.

Single-Crystal X-ray Diffraction Analysis

The following is a general procedure for obtaining X-ray crystallographic data.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray intensity data are collected at a controlled temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., MoKα radiation).

  • Structure Solution and Refinement: The collected data is processed to solve the crystal structure using direct methods. The structure is then refined by full-matrix least-squares on F². Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by thiazole derivatives and a typical experimental workflow for their characterization.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates Thiazole_Inhibitor Thiazole Derivative (e.g., this compound derivative) Thiazole_Inhibitor->EGFR Inhibits RAS RAS Grb2_SOS->RAS RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of thiazole derivatives.

Experimental_Workflow Synthesis Synthesis of Thiazole Derivatives Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Structure_Elucidation Structural Elucidation (NMR, MS, Elemental Analysis) Purification->Structure_Elucidation Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Biological_Assay Biological Activity Screening (e.g., Kinase Inhibition Assay) Purification->Biological_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Structure_Elucidation->Data_Analysis XRay_Analysis X-ray Crystallography Crystal_Growth->XRay_Analysis XRay_Analysis->Data_Analysis Biological_Assay->Data_Analysis

Caption: Experimental workflow for the synthesis and characterization of thiazole derivatives.

References

A Comparative Guide to the Purity Assessment of 2-Bromo-4,5-dimethylthiazole by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of "2-Bromo-4,5-dimethylthiazole," a key building block in medicinal chemistry. This document outlines a standard HPLC methodology, compares it with an alternative technique, and provides the necessary experimental protocols for its implementation.

High-Performance Liquid Chromatography (HPLC): The Primary Method for Purity Determination

Reversed-phase HPLC is a powerful and widely adopted technique for the purity analysis of a broad range of organic compounds, including heterocyclic molecules like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the main compound from structurally related impurities that may arise during synthesis or degradation.[1] A stability-indicating HPLC method ensures that the analytical procedure can accurately detect the compound of interest without interference from degradants, a critical aspect in pharmaceutical development.[2][3][4]

Experimental Protocol: A General-Purpose HPLC Method

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

3. System Suitability:

Before sample analysis, the suitability of the chromatographic system must be verified.

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The number of theoretical plates should be not less than 2000.

4. Data Analysis:

The purity of the sample is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve volumetrize Dilute to Volume dissolve->volumetrize filter Filter (0.45 µm) volumetrize->filter inject Inject into HPLC filter->inject Transfer to Vial separate Chromatographic Separation inject->separate detect UV Detection (240 nm) separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

HPLC Purity Assessment Workflow for this compound.

Forced Degradation Studies: Ensuring Method Specificity

To develop a truly stability-indicating method, forced degradation studies are essential.[5] These studies involve subjecting the compound to various stress conditions to generate potential degradation products. The HPLC method must then be able to separate the intact compound from these degradants.

Protocol for Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[5]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[5]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[5]

    • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours.[5]

    • Photolytic Degradation: Expose the compound to UV light (e.g., 254 nm) and visible light.[5]

  • Analysis: Analyze the stressed samples using the developed HPLC method and compare the chromatograms to that of an unstressed sample.

Forced_Degradation_Logic cluster_stress Stress Conditions compound This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) compound->acid base Base Hydrolysis (0.1 M NaOH, 60°C) compound->base oxidation Oxidation (3% H₂O₂) compound->oxidation thermal Thermal (105°C, solid) compound->thermal photo Photolytic (UV/Vis Light) compound->photo analysis HPLC Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution from Degradants analysis->evaluation conclusion Method is Stability-Indicating evaluation->conclusion If Specific

Logical Flow for a Forced Degradation Study.

Alternative and Orthogonal Techniques

While HPLC is the gold standard, employing an orthogonal method can provide a more comprehensive purity profile.[6] Orthogonal methods rely on different chemical or physical principles for separation and detection.

Quantitative Nuclear Magnetic Resonance (qNMR):

qNMR is a primary analytical method that provides a direct measurement of the analyte's concentration against a certified internal standard.[6] Unlike HPLC, which relies on the relative response of a detector, qNMR is independent of the compound's chromophore. This makes it an excellent confirmatory technique for purity assessment.

Comparative Data Summary

The following table summarizes the key performance indicators for HPLC and compares them with qNMR for the purity assessment of this compound.

ParameterHPLCQuantitative ¹H NMR (qNMR)
Principle Chromatographic separation based on polarity.Nuclear magnetic resonance signal intensity relative to an internal standard.[6]
Primary Use Separation and quantification of the main component and its impurities.Absolute quantification and structural confirmation.
Selectivity High; can separate closely related isomers and impurities.High; based on unique proton signals.
Sensitivity High (typically µg/mL to ng/mL).Moderate (typically mg/mL).
Quantification Relative (Area %); can be absolute with a certified reference standard.Absolute; requires a certified internal standard.
Sample Throughput High.Low to moderate.
Instrumentation Widely available in analytical labs.Requires specialized NMR spectrometer.

Conclusion

The purity assessment of "this compound" is reliably achieved using a well-developed reversed-phase HPLC method. This guide provides a robust starting protocol that can be further optimized and validated. The development of a stability-indicating method through forced degradation studies is crucial for ensuring the reliability of the purity data, particularly in a drug development context. For a comprehensive purity profile, orthogonal techniques such as qNMR should be considered to complement the HPLC results. This multi-faceted approach ensures the highest confidence in the quality of this important chemical intermediate.

References

Comparative Biological Activity of 2-Bromo-4,5-dimethylthiazole Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-Bromo-4,5-dimethylthiazole and its analogs, supported by experimental data from various studies. The information is intended to aid researchers in understanding the structure-activity relationships of this class of compounds and to guide future drug discovery and development efforts.

Executive Summary

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. The substitution pattern on the thiazole ring plays a crucial role in determining the biological efficacy of these compounds. This guide focuses on analogs of this compound, exploring how modifications at the 2, 4, and 5-positions influence their cytotoxic effects on cancer cell lines and their inhibitory activity against various microbial strains. The data presented herein is compiled from multiple studies to provide a comparative overview.

Anticancer Activity

The anticancer potential of this compound analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for in vitro anticancer activity.

Comparative Anticancer Activity (IC50 in µM) of this compound Analogs
Compound/AnalogCancer Cell LineIC50 (µM)Reference
This compound Data Not Available--
2-Amino-4,5-dimethylthiazole derivativeH1299 (Lung Cancer)4.89[1]
2-Amino-4,5-dimethylthiazole derivativeSHG-44 (Glioma)4.03[1]
2-(3-methylstyryl)-4-(4-fluorophenyl)thiazoleMCF-7 (Breast Cancer)0.78[2]
2-(3-methylstyryl)-4-(4-fluorophenyl)thiazoleHCT116 (Colon Cancer)0.62[2]
2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazoleHCT116 (Colon Cancer)0.62[2]
Thiazole-based stilbene analog 8 MCF-7 (Breast Cancer)0.78[2]
Thiazole-based stilbene analog 11 HCT116 (Colon Cancer)0.62[2]
2-amino-thiazole-5-carboxylic acid phenylamide derivativeK563 (Leukemia)Good anti-proliferative effects[3]
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(6-methylbenzo[d]thiazol-2-yl)acetamideA549 (Lung Cancer)Most active in series[4]

Note: Direct IC50 values for the parent compound "this compound" were not available in the reviewed literature. The table presents data for structurally related analogs to provide a comparative context.

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Analogs
Compound/AnalogMicroorganismMIC (µg/mL)Reference
This compound Data Not Available--
2,5-dichloro thienyl-substituted thiazole with amino moietyStaphylococcus aureus6.25 - 12.5[5]
2,5-dichloro thienyl-substituted thiazole with amino moietyEscherichia coli6.25 - 12.5[5]
2-phenylacetamido-thiazole derivativeEscherichia coli1.56 - 6.25[5]
2-phenylacetamido-thiazole derivativeStaphylococcus aureus1.56 - 6.25[5]
2-aminobenzothiazole derivative 3e Gram-positive/negative bacteria3.12[6]
2-aminobenzothiazole derivative 3n Fungal strains1.56 - 12.5[6]

Note: Direct MIC values for the parent compound "this compound" were not available in the reviewed literature. The table presents data for structurally related analogs to provide a comparative context.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the thiazole analog in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial or fungal suspension to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Signaling Pathway

Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Analogs Thiazole->PI3K Thiazole->Akt Thiazole->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole analogs.

Experimental Workflow

The following diagram illustrates a general workflow for the screening and evaluation of the biological activity of novel thiazole analogs.

Experimental_Workflow Synthesis Synthesis of Thiazole Analogs Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., MTT, MIC) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies SAR->In_Vivo Lead_Opt->Synthesis

References

In-Vitro Assay Validation for Compounds Synthesized from 2-Bromo-4,5-dimethylthiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in-vitro assays for validating the biological activity of compounds synthesized from the starting material "2-Bromo-4,5-dimethylthiazole." The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3] This document summarizes key findings from various studies, presenting comparative data, detailed experimental protocols, and visual workflows to aid in the design and evaluation of novel therapeutic agents.

Comparative Performance of Thiazole Derivatives

Compounds derived from thiazole moieties have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The biological activity is highly dependent on the substitutions made to the core thiazole ring.[2]

Anticancer Activity

Thiazole analogs have shown considerable promise as anticancer agents by targeting various cancer cell lines and key signaling pathways involved in tumor progression.[1][2]

Table 1: Comparative Cytotoxic Activity (IC₅₀ in µM) of Thiazole Derivatives against Cancer Cell Lines

Compound ClassCancer Cell LineTest Compound IC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Citation
Substituted Thiazole Derivative 4cMCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41[2][4]
HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51[2][4]
Thiazole Derivative 4b (Bromo substituted)MCF-7 (Breast Cancer)31.5 ± 1.91Staurosporine6.77 ± 0.41[4]
Bisthiazole Derivative 53HCT-116 (Colon Cancer)6.6 µg/mL--[5]
HepG2 (Liver Cancer)4.9 µg/mL--[5]
Azo-thiazole Derivative 4aHePG-2 (Liver Cancer)9.94 ± 0.5--[6]
HCT-116 (Colon Cancer)8.87 ± 0.7--[6]
MCF-7 (Breast Cancer)7.83 ± 0.6--[6]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

A key mechanism of action for some anticancer thiazole derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[2][4]

Table 2: Comparative VEGFR-2 Kinase Inhibition

CompoundTargetTest Compound IC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Citation
Thiazole Derivative 4cVEGFR-20.15Sorafenib0.059[4]
Antimicrobial Activity

The thiazole nucleus is a fundamental component in the development of antimicrobial agents.[3] The incorporation of a halogen, like bromine, into the thiazole ring has been shown to enhance antimicrobial potency.[3]

Table 3: Comparative Antibacterial Activity (MIC in µg/mL) of Thiazole Derivatives

Compound ClassBacterial StrainTest Compound MIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Citation
Azo-thiazole Derivative 3aStaphylococcus aureus10Azithromycin40[7]
Azo-thiazole Derivative 3cStaphylococcus aureus10Azithromycin40[7]
Thiazolopyridin-2-one 3gPseudomonas aeruginosa0.21 µMCiprofloxacin-[8]
Escherichia coli0.21 µMCiprofloxacin-[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 4: Comparative Antifungal Activity (MIC in µg/mL) of Thiazole Derivatives

Compound ClassFungal StrainTest Compound MIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Citation
Thiazole Derivative 43Aspergillus fumigatus0.03Amphotericin B0.12[5]
Thiazole Derivative 41Aspergillus fumigatus0.12Amphotericin B0.12[5]
Thiazol-2(3H)-imine 2eCandida parapsilosis1.23 (MIC₅₀)KetoconazoleSimilar[9]
Thiazolopyridin-2-one 3gCandida albicans0.83 µM--[8]
Other Biological Activities

Thiazole derivatives have also been investigated for other therapeutic properties, including antioxidant and anti-inflammatory effects.

Table 5: Comparative α-Amylase Inhibition for Diabetes Management

Compound ClassTest Compound IC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Citation
Hydrazinyl-thiazole 3h5.14 ± 0.03Acarbose5.55 ± 0.06[10]
Hydrazinyl-thiazole 3f (3-bromo substituted)5.88 ± 0.16Acarbose5.55 ± 0.06[10]
Hydrazinyl-thiazole 3b (2-bromo-4-methyl substituted)6.87 ± 0.01Acarbose5.55 ± 0.06[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for key in-vitro assays mentioned in the literature for thiazole derivatives.

MTT Assay for In-Vitro Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity and is a common method to measure the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) and seeded in 96-well plates at a concentration of 10,000 cells per well. The plates are incubated for 24 hours in a 5% CO₂ atmosphere at 37°C.[11]

  • Compound Treatment: After incubation, the cells are treated with various concentrations (e.g., 1, 10, 50, 100, and 200 µM) of the test compounds for 24 hours.[11]

  • MTT Addition: The viability of the cells is assessed by measuring their ability to metabolize 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan.[11] A solution of MTT is added to each well and incubated for a few hours.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Methodology:

  • Assay Setup: The assay is performed in a 96-well plate format. The reaction mixture contains the VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.[2]

  • Compound Incubation: The thiazole derivatives are added to the wells at various concentrations and incubated with the enzyme.[2]

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[2]

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an antibody-based method (e.g., ELISA).[2][12]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is determined to evaluate the antimicrobial efficacy of the synthesized compounds.

Methodology:

  • Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent like DMSO to prepare a stock solution, which is then serially diluted to obtain a range of concentrations (e.g., from 10 to 1000 μg/mL).[7]

  • Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared, typically corresponding to a specific McFarland turbidity standard.[7]

  • Incubation: In a 96-well microplate, 50 µL of the standard microbe suspension (containing approximately 10⁶ colony-forming units/mL) is added to each well containing the different concentrations of the test compounds.[7]

  • Reading Results: The microplates are incubated at 37°C for 18 to 24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Visualizing Workflows and Pathways

General Workflow for In-Vitro Validation of Synthesized Compounds

G cluster_synthesis Synthesis cluster_screening In-Vitro Screening cluster_analysis Data Analysis & Lead Identification Start This compound Synthesis Chemical Synthesis of Thiazole Derivatives Start->Synthesis Purification Purification & Characterization (NMR, IR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50 / MIC Determination) Primary_Screening->Dose_Response Mechanism_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis) Dose_Response->Mechanism_Action Data_Analysis Data Analysis & SAR Studies Mechanism_Action->Data_Analysis Lead_Compound Identification of Lead Compound(s) Data_Analysis->Lead_Compound

Caption: General workflow from synthesis to lead identification.

Simplified VEGFR-2 Signaling Pathway and Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Response Cellular Responses: - Proliferation - Migration - Survival (Angiogenesis) Signaling->Response Inhibitor Thiazole Derivative (e.g., Compound 4c) Inhibitor->Dimerization Inhibits

Caption: Inhibition of VEGFR-2 signaling by thiazole derivatives.

References

Characterization of 2-Bromo-4,5-dimethylthiazole Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential reaction intermediates stemming from 2-Bromo-4,5-dimethylthiazole, a versatile heterocyclic building block in organic synthesis. Due to a lack of direct studies characterizing the reaction intermediates of this specific molecule, this guide draws upon data from analogous brominated thiazole and pyridine systems to infer potential pathways and characterization methodologies. We will explore key reaction types, the nature of their transient species, and the experimental protocols required for their identification and analysis.

Comparison of Potential Reaction Pathways and Intermediates

This compound's reactivity is primarily dictated by the presence of the bromine atom at the 2-position of the thiazole ring. This allows for a variety of transformations, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The characterization of the fleeting intermediates in these reactions is crucial for reaction optimization and mechanistic understanding.

1. Nucleophilic Aromatic Substitution (SNAr):

In nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile. The reactivity of halogenated thiazoles in SNAr reactions is influenced by the position of the halogen and the nature of the nucleophile. For 2-halothiazoles, the reaction with nucleophiles like sodium methoxide can lead to the corresponding substituted product. The mechanism can proceed through a Meisenheimer-like intermediate, although such intermediates are often highly transient and difficult to isolate.

2. Metal-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In these reactions, this compound would first undergo oxidative addition to a low-valent palladium catalyst. This is often the rate-determining step and is generally faster for bromo derivatives compared to their chloro counterparts due to the weaker carbon-bromine bond.[1] The resulting organopalladium intermediate is then involved in subsequent transmetalation and reductive elimination steps to yield the final product.

The primary intermediates of interest in these reactions are the organometallic species formed, such as organopalladium complexes. Direct observation of these intermediates is challenging and typically requires specialized spectroscopic techniques.[1]

Data Presentation

Table 1: Spectroscopic Data for this compound and a Potential Product

The following table summarizes expected analytical data for this compound and a hypothetical cross-coupling product, based on data from analogous compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (ppm)Expected ¹³C NMR ResonancesMass Spec (m/z)
This compoundC₅H₆BrNS192.08Singlet for two methyl groupsResonances for the thiazole ring carbons and the methyl carbons[M]⁺ and [M+2]⁺ peaks with ~1:1 ratio
2-Phenyl-4,5-dimethylthiazoleC₁₁H₁₁NS189.28Signals for methyl and phenyl protonsResonances for thiazole and phenyl ring carbons, and methyl carbons[M+H]⁺
Table 2: Comparison of Reactivity: C-Br vs. C-Cl in Aryl Halides for Cross-Coupling

This table provides a qualitative comparison of the reactivity of aryl bromides versus aryl chlorides in palladium-catalyzed cross-coupling reactions, a key consideration in synthetic design.[1]

FeatureAryl Bromide (e.g., this compound)Aryl Chloride
Bond Strength Weaker C-Br bondStronger C-Cl bond
Oxidative Addition Rate Generally fasterGenerally slower
Catalyst Requirement Often proceeds with standard Pd catalystsMay require more electron-rich and bulky phosphine ligands
Reaction Conditions Typically milderOften requires higher temperatures
Cost and Availability Generally more expensiveMore cost-effective and widely available

Experimental Protocols

Characterizing the highly reactive and often unstable intermediates of reactions involving this compound necessitates specialized in-situ and low-temperature spectroscopic analysis.

1. In-situ NMR Spectroscopy for Organometallic Intermediates:

  • Objective: To observe the formation and structure of organometallic intermediates (e.g., Grignard or organolithium reagents, or organopalladium complexes) in solution.

  • Methodology:

    • The reaction is set up inside an NMR tube, often at low temperatures, using a deuterated solvent.

    • Initial NMR spectra of the starting materials are acquired.

    • The reagent (e.g., organolithium or palladium catalyst) is added, and spectra are recorded at various time intervals to monitor the appearance of new signals corresponding to the intermediate.

    • Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to elucidate the structure of the intermediate.

2. In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Monitoring Reaction Progress:

  • Objective: To monitor the real-time progress of a reaction by observing changes in vibrational bands of reactants, intermediates, and products.

  • Methodology:

    • The reaction is carried out in a reaction vessel equipped with an in-situ FTIR or Raman probe.

    • The probe continuously records spectra throughout the reaction.

    • The disappearance of reactant peaks and the appearance of product and potential intermediate peaks are monitored to determine reaction kinetics and identify transient species.

Mandatory Visualization

Reaction_Pathway A This compound C Oxidative Addition Intermediate A->C Oxidative Addition B Pd(0) Catalyst B->C F Reductive Elimination Intermediate C->F Transmetalation D Organoboron Reagent (e.g., Phenylboronic acid) E Transmetalation D->E G 2-Phenyl-4,5-dimethylthiazole F->G Reductive Elimination H Pd(0) Catalyst (regenerated) F->H

Caption: Hypothetical Suzuki-Miyaura cross-coupling reaction pathway of this compound.

Caption: General experimental workflow for the characterization of reaction intermediates.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4,5-dimethylthiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-4,5-dimethylthiazole. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound was not found, the following guidelines are based on safety protocols for structurally similar brominated thiazole compounds. It is imperative to consult your institution's specific safety guidelines and a certified waste disposal contractor before proceeding.

Key Safety and Handling Data

The hazard profile for this compound can be inferred from related chemical structures. The primary hazards associated with similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Always handle this compound in a well-ventilated area and with appropriate personal protective equipment.

Hazard CategoryClassification and Precautionary Statements
Acute Toxicity (Oral) Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[2]
Skin Corrosion/Irritation Causes skin irritation.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.[1] P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
Environmental Hazards Potentially harmful to aquatic life. P273: Avoid release to the environment.[3]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound and any contaminated materials.

1.0 Personal Protective Equipment (PPE)

1.1. Before handling the waste, ensure proper PPE is worn. This includes:

  • Nitrile gloves (or other chemically resistant gloves).
  • Safety goggles or a face shield.[4]
  • A laboratory coat.
  • In cases of potential dust or aerosol generation, use a NIOSH-approved respirator.

2.0 Waste Segregation and Collection

2.1. Designate a specific, labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[5] 2.2. Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[3]

3.0 Spill Management

3.1. In the event of a small spill, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent.[2] 3.2. Carefully collect the absorbent material and place it into the designated hazardous waste container.[3] 3.3. Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste. 3.4. For large spills, evacuate the area and contact your institution's emergency response team.

4.0 Final Disposal

4.1. Securely seal the hazardous waste container.[5] 4.2. Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[1][5] 4.3. The waste is classified as hazardous and must be disposed of through a licensed hazardous waste disposal company.[6] 4.4. Adhere to all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[3] 4.5. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[6]

Disposal Workflow

G A Start: Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Small Spill or Residue? B->C D Absorb with Inert Material C->D Yes F Large Spill? C->F No E Collect Waste in Labeled Container D->E H Seal Container Securely E->H F->E No (Bulk Waste) G Evacuate Area & Contact Emergency Response F->G Yes I Store in Designated Area H->I J Arrange for Licensed Hazardous Waste Disposal I->J K End: Disposal Complete J->K

References

Personal protective equipment for handling 2-Bromo-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-4,5-dimethylthiazole

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the known hazards of similar brominated and thiazole-containing compounds and are intended to ensure safe handling, storage, and disposal.

Hazard Identification and Classification
  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][4]

  • Respiratory Tract Irritation: May cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[5][6]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[6][7]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[6][7]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[5][6]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[6]

Operational Plan: Safe Handling, Storage, and Disposal

Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][8]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[4]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][5] Contaminated clothing should be removed immediately and washed before reuse.[5][8]

Storage Procedures
  • Container: Store the compound in a tightly closed, properly labeled container.[4][8]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][8] Several sources recommend refrigeration or storage at -20°C.[9]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[4][8]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4][8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][8]

  • Ingestion: Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

Disposal Plan

Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[4][10]

  • Waste Collection: All materials contaminated with this compound, including unused product and contaminated lab supplies, must be collected in a dedicated, properly labeled, and sealed waste container.[11]

  • Spill Management: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the compound.[4][8] Collect the absorbent material and place it into the designated waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[11]

  • Final Disposal: The sealed waste container must be disposed of through a licensed hazardous waste disposal company.[4][11] Do not flush into surface water or the sanitary sewer system.[4][8]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_post Post-Handling A Review SDS and Conduct Risk Assessment B Verify Fume Hood Operation A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh and Transfer Compound in Fume Hood C->D Proceed to Handling E Perform Experimental Procedures D->E F Decontaminate Surfaces and Equipment E->F G Collect Contaminated Materials in Labeled Container E->G During Experiment F->G Segregate Waste H Store Waste Container in Designated Area G->H I Arrange for Professional Hazardous Waste Disposal H->I J Remove PPE I->J Complete Disposal K Wash Hands Thoroughly J->K

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,5-dimethylthiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,5-dimethylthiazole

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